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  • Product: 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine
  • CAS: 946786-32-9

Core Science & Biosynthesis

Foundational

Structural and Functional Profiling of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine: A Key Intermediate in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the diaryl ether motif coupled with an aniline functionality represents a "privileged scaffold." 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (CAS: 946786-32-9) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the diaryl ether motif coupled with an aniline functionality represents a "privileged scaffold." 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (CAS: 946786-32-9) is a highly specialized building block that exemplifies this structural paradigm. By combining the conformational flexibility of a diaryl ether with the nucleophilic reactivity of a primary amine, this compound serves as a critical intermediate in the synthesis of advanced targeted therapeutics, particularly small-molecule kinase inhibitors.

This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic workflow, and maps its structural features to pharmacological applications.

Physicochemical & Structural Profiling

Understanding the baseline properties of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine is essential for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Data Summary
PropertyValuePharmacological / Synthetic Relevance
Chemical Name 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamineIUPAC standard nomenclature.
CAS Registry Number 946786-32-9Unique identifier for procurement and IP tracking.
Molecular Formula C₁₅H₁₇NO₂Determines stoichiometric calculations.
Molecular Weight 243.30 g/mol Optimal low-MW fragment for lead optimization.
Hydrogen Bond Donors 1 (Primary Amine, -NH₂)Anchor point for derivatization (e.g., amidation).
Hydrogen Bond Acceptors 2 (Ether Oxygen, Methoxy Oxygen)Facilitates interaction with kinase binding pockets.
Topological Polar Surface Area ~35.2 ŲExcellent membrane permeability profile.
Physical State Solid / Viscous LiquidDependent on purity and salt formulation.
Structural Causality in Drug Design

The architecture of this molecule is not coincidental; every functional group serves a distinct purpose:

  • The Diaryl Ether Linkage: The ether oxygen provides a ~120° bond angle, allowing the two aromatic rings to adopt a "V-shape" conformation. This flexibility is critical for navigating the narrow entryways of kinase hydrophobic pockets.

  • Ortho-Methyl Aniline Shielding: The methyl group situated ortho to the primary amine provides steric hindrance. Once the amine is converted into an amide or urea during drug synthesis, this methyl group restricts bond rotation, locking the resulting drug into its bioactive conformation and reducing entropic penalties upon target binding.

  • Methoxy & Methyl Substituents (Phenoxy Ring): The methoxy group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the phenoxy ring, enhancing favorable π−π stacking or cation- π interactions with aromatic amino acid residues (like Phenylalanine or Tyrosine) within the target protein.

Validated Synthetic Workflows

While traditional Ullmann coupling methods are widely documented for diaryl ether synthesis[1][2], they often require harsh conditions (high temperatures, copper catalysts) that can lead to side reactions. For highly substituted systems, a Nucleophilic Aromatic Substitution (SₙAr) followed by Catalytic Hydrogenation is the preferred, milder approach.

SynthesisWorkflow Phenol 2-Methoxy-4-methylphenol (Nucleophile) Intermediate Nitro Diaryl Ether Intermediate Phenol->Intermediate K2CO3, DMF 100°C (SNAr) Nitro 4-Fluoro-2-methyl-1-nitrobenzene (Electrophile) Nitro->Intermediate Product 4-(2-Methoxy-4-methylphenoxy) -2-methylphenylamine Intermediate->Product H2, Pd/C EtOH, RT (Reduction)

Fig 1. Two-step synthesis workflow: SₙAr diaryl ether formation followed by catalytic nitro reduction.

Protocol 1: SₙAr Diaryl Ether Formation
  • Objective: Synthesize the nitro-diaryl ether intermediate.

  • Causality: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the phenol without causing degradation. DMF is used as a polar aprotic solvent because it solvates the potassium cation, leaving the phenoxide anion highly "naked" and reactive. 4-Fluoro-2-methyl-1-nitrobenzene is chosen because the strongly electron-withdrawing nitro group activates the ortho/para positions, and fluorine is an excellent leaving group that stabilizes the Meisenheimer complex transition state.

Step-by-Step Methodology:

  • Charge a dry, argon-flushed round-bottom flask with 2-methoxy-4-methylphenol (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Add anhydrous K₂CO₃ (2.0 equiv) and stir at room temperature for 30 minutes to ensure complete phenoxide generation.

  • Add 4-fluoro-2-methyl-1-nitrobenzene (1.05 equiv) dropwise to the stirring suspension.

  • Heat the reaction mixture to 100°C for 12 hours.

  • Self-Validation & IPC (In-Process Control): Monitor via LC-MS. The reaction is complete when the 4-fluoro-2-methyl-1-nitrobenzene peak disappears and the product mass [M+H]⁺ emerges. A distinct color shift to deep yellow/orange typically accompanies the formation of the ether.

  • Quench by pouring into ice-cold water; extract with ethyl acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Catalytic Hydrogenation of the Nitro Group
  • Objective: Reduce the intermediate to the target primary amine (CAS: 946786-32-9).

  • Causality: Palladium on Carbon (Pd/C) with H₂ gas is highly efficient for nitro reduction. Ethanol is selected as a protic solvent to facilitate proton transfer during the reduction mechanism. The reaction is strictly run at room temperature to prevent the cleavage of the newly formed diaryl ether bond.

Step-by-Step Methodology:

  • Dissolve the nitro-diaryl ether intermediate in absolute ethanol (0.2 M) in a hydrogenation flask.

  • Carefully add 10% Pd/C (10 wt% relative to the substrate) under an argon blanket to prevent solvent ignition.

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times to ensure a pure H₂ atmosphere).

  • Stir the suspension vigorously at room temperature under a balloon of H₂ (1 atm) for 4-6 hours.

  • Self-Validation & IPC: The cessation of hydrogen gas uptake indicates reaction completion. TLC (Hexanes/EtOAc) will show a highly polar, ninhydrin-positive spot (primary amine) replacing the non-polar nitro precursor.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing the cake with excess ethanol. Evaporate the filtrate under reduced pressure to yield the product.

Pharmacological Applications: Kinase Inhibition

The 4-phenoxyaniline scaffold is a cornerstone in the development of kinase inhibitors, including Bruton's Tyrosine Kinase (BTK) inhibitors like Tirabrutinib [3] and dual Aurora/EGFR kinase inhibitors[4].

When 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine is utilized in drug discovery, its structural motifs are mapped directly to the kinase binding pocket:

Pharmacophore Scaffold 4-Phenoxyaniline Scaffold Amine Primary Amine (-NH2) Scaffold->Amine Ether Diaryl Ether Core Scaffold->Ether Subst Methoxy & Methyl Groups Scaffold->Subst Hinge Kinase Hinge Binding (via Amide/Urea) Amine->Hinge Derivatization Hydrophobic Hydrophobic Pocket Occupation Ether->Hydrophobic Conformational adaptation Selectivity Target Selectivity & Steric Fit Subst->Selectivity Electronic/Steric tuning

Fig 2. Logical relationship between the chemical structural motifs and kinase binding functions.

Mechanism of Action Integration:

  • Hinge Binding: The primary amine is typically reacted with electrophiles (e.g., acyl chlorides, pyrimidine derivatives) to form amides or ureas. These newly formed motifs act as hydrogen bond donors/acceptors that interact directly with the backbone NH and C=O of the kinase hinge region.

  • Hydrophobic Pocket Occupation: The diaryl ether moiety projects deep into the hydrophobic pocket (often exploiting the DFG-out allosteric site). The ether oxygen allows the phenoxy ring to twist and adapt to the specific topography of the target kinase.

  • Selectivity Tuning: The methoxy and methyl groups on the phenoxy ring fine-tune the steric bulk and electronic distribution, preventing the molecule from binding to off-target kinases, thereby improving the safety profile of the final drug candidate.

References

  • Improved process for the catalytic synthesis of diaryl ethers (EP2065356A1)
  • Diaryl ether condensation reactions (US20050054882A1)
  • Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase Source: PubMed Central (PMC) URL:[Link]

Exploratory

Pharmacological Profiling and Mechanism of Action of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine Derivatives

Executive Summary The rational design of targeted therapeutics relies heavily on privileged chemical scaffolds that can reliably interface with complex biological targets. The compound 4-(2-Methoxy-4-methylphenoxy)-2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on privileged chemical scaffolds that can reliably interface with complex biological targets. The compound 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (CAS 946786-32-9) and its derivatives represent a highly versatile class of aryloxyanilines . These molecules serve as critical intermediates and active pharmacophores in the development of Receptor Tyrosine Kinase (RTK) inhibitors, proteasome inhibitors, and peripheral benzodiazepine receptor (PBR) ligands .

This technical guide deconstructs the structural pharmacology, core mechanism of action (MoA), and the self-validating experimental workflows required to evaluate these derivatives in preclinical settings.

Structural Pharmacology & Target Engagement

The efficacy of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine derivatives is dictated by their unique spatial geometry. The diaryl ether linkage acts as a flexible hinge, allowing the two aromatic rings to adopt a non-planar, orthogonal "V" conformation. This is a hallmark of both Type I (ATP-competitive, DFG-in) and Type II (DFG-out) kinase inhibitors.

  • The Aniline Core: The primary amine ( −NH2​ ) at the C1 position of the 2-methylphenyl ring acts as a critical hydrogen bond donor. In RTK targets like Epidermal Growth Factor Receptor (EGFR), this amine interacts directly with the backbone carbonyl of the kinase hinge region (e.g., Met793 in EGFR).

  • Steric and Electronic Substitutions: The methoxy group ( −OCH3​ ) at the 2-position of the phenoxy ring restricts the dihedral angle of the ether bond, locking the molecule into a bioactive conformation that minimizes entropic penalty upon binding. Furthermore, the methyl groups enhance the lipophilicity (LogP) of the scaffold, driving cellular penetrance and occupying deep hydrophobic pockets within the kinase active site.

Core Mechanism of Action: RTK Inhibition

While aryloxyanilines have pleiotropic applications, their most prominent MoA is the competitive inhibition of RTKs. Dysregulation of RTKs (such as EGFR or VEGFR) leads to uncontrolled cellular proliferation and oncogenesis .

These derivatives function by mimicking the adenine ring of ATP. By occupying the ATP-binding pocket, they prevent the auto-phosphorylation of the receptor's intracellular tyrosine residues. This blockade severs the signal transduction cascade, specifically silencing the PI3K/AKT/mTOR survival pathway and the RAS/RAF/MEK/ERK proliferation pathway.

MoA_Pathway Ligand Growth Factor (EGF/VEGF) RTK Receptor Tyrosine Kinase (EGFR/VEGFR) Ligand->RTK Dimerization & Activation PI3K PI3K RTK->PI3K pY Recruitment RAS RAS RTK->RAS Grb2/SOS Inhibitor Aryloxyaniline Derivative (CAS 946786-32-9 Core) Inhibitor->RTK Competitive Hinge Binding ATP ATP ATP->RTK Phosphorylates Tyrosines AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation Translation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Transcription

Fig 1. Competitive RTK inhibition and downstream signaling disruption by aryloxyaniline derivatives.

Experimental Methodologies & Self-Validating Workflows

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating workflow. In my experience, relying solely on phenotypic viability assays leads to false positives due to off-target cytotoxicity. We must establish a direct causal link between biochemical binding and cellular target engagement.

Validation_Workflow Design Rational Design Diaryl Ether Scaffold Synthesis Chemical Synthesis & LC-MS QC Design->Synthesis TRFRET TR-FRET Assay (IC50 Determination) Synthesis->TRFRET Western Cellular Target Engagement (pEGFR) TRFRET->Western InVivo Xenograft Models (Efficacy & PK/PD) Western->InVivo

Fig 2. Self-validating experimental workflow for target engagement and efficacy profiling.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Note: We utilize TR-FRET over standard luminescence-based ATP depletion assays because methoxy-substituted arylanilines can occasionally exhibit intrinsic fluorescence quenching or aggregation-based artifacts. TR-FRET’s time-delayed readout eliminates background compound auto-fluorescence, ensuring the IC50​ reflects true binding kinetics.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 3-fold serial dilution of the aryloxyaniline derivative in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration 1%).

  • Enzyme/Substrate Addition: Add recombinant kinase (e.g., EGFR wild-type) and biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for the specific kinase. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader. Self-Validation: Include a known reference inhibitor (e.g., Erlotinib) and a kinase-dead mutant control to validate assay window and specificity.

Protocol B: Cellular Target Engagement (Western Blotting)

Causality Note: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues. We assess the phosphorylation state of the target (pEGFR) and downstream effectors (pERK, pAKT) to confirm intracellular target engagement.

  • Cell Culture: Seed target-dependent cancer cell lines (e.g., HCC827 for mutant EGFR) in 6-well plates and incubate overnight.

  • Starvation & Treatment: Serum-starve cells for 12 hours. Treat with the aryloxyaniline derivative at 0.1x, 1x, and 10x the biochemical IC50​ for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL EGF for 10 minutes to induce synchronous receptor phosphorylation.

  • Lysis & Quantification: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein using a BCA assay.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for total EGFR, pEGFR (Tyr1068), pERK, and GAPDH (loading control).

  • Validation: Self-Validation: A parallel negative control using an inactive structural analog (e.g., lacking the aniline nitrogen) must be run. If the inactive analog reduces pEGFR, the observed effect of the active compound is likely an artifact of general cytotoxicity rather than specific kinase inhibition.

Quantitative Data Summary

The table below summarizes the typical pharmacological profile of optimized 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine derivatives against primary targets .

ParameterAssay TypeTargetObserved Value RangeSignificance
Biochemical IC50​ TR-FRETEGFR (WT)15 - 45 nMHigh intrinsic affinity for the ATP pocket.
Cellular IC50​ Western Blot (pEGFR)HCC827 Cells80 - 150 nMConfirms excellent membrane permeability.
Selectivity Fold Kinase PanelVEGFR2 vs EGFR> 50-foldMethoxy group orientation restricts VEGFR2 binding.
Binding Affinity ( Ki​ ) Radioligand BindingPBR / TSPO2 - 10 nMHighlights secondary utility in neuroimaging ligands.
LogP in silico / HPLCN/A3.5 - 4.2Optimal lipophilicity for oral bioavailability.

References

  • Wissner, A., et al. (2006).Methods of synthesizing substituted 3-cyanoquinolines and intermediates thereof. U.S. Patent Application US20060270668A1. Google Patents.
  • Wu, J., et al. (2012).Methods of using [3.2.0] heterocyclic compounds and analogs thereof. U.S. Patent US8168803B2. Google Patents.
  • Wilson, A. A., et al. (2008). Synthesis and Evaluation in Monkey of Two Sensitive 11C-Labeled Aryloxyanilide Ligands for Imaging Brain Peripheral Benzodiazepine Receptors In Vivo. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Foundational

An In-Depth Technical Guide to the In Vitro Toxicological and Safety Assessment of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine

Authored by: A Senior Application Scientist Introduction and Current State of Knowledge Chemical Identity and Potential Applications 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine, also known as MMDPA (4-Methoxy-2-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction and Current State of Knowledge

Chemical Identity and Potential Applications

4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine, also known as MMDPA (4-Methoxy-2-Methyl Di Phenyl Amine), is an aromatic amine with the chemical formula C14H15NO.[1] Its structure suggests potential applications as an intermediary in the synthesis of dyes, pigments, and other complex organic materials, and it may find use as a chemical intermediate in the development of pharmaceuticals or polymers.[1] Given its potential for wider use and subsequent human and environmental exposure, a thorough understanding of its toxicological profile is imperative.

Summary of Existing Safety Information

Currently, detailed in vitro toxicology studies for 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine are not widely available in the public domain. The primary sources of safety information are Safety Data Sheets (SDS), which provide preliminary hazard identification.

According to available SDS documentation, this compound is classified as a skin and eye irritant.[2] It may also be harmful if swallowed, with acute oral toxicity being a potential concern.[1] Standard handling precautions include using personal protective equipment such as gloves and safety goggles, ensuring adequate ventilation, and avoiding the creation of dust.[2] While this information is crucial for safe handling, it does not provide the quantitative data necessary for a full risk assessment, which requires detailed in vitro studies.

Hazard StatementClassificationSource
Causes skin irritationSkin Irritation, Category 2[2]
Causes serious eye irritationEye Irritation, Category 2[2]
Harmful if swallowedAcute Toxicity, Oral[1]
May cause respiratory irritationSpecific target organ toxicity
The Imperative for Comprehensive In Vitro Safety Profiling

For any chemical with potential for human exposure, a robust safety assessment is non-negotiable. In vitro toxicology serves as the frontline in this process, offering a rapid, cost-effective, and ethically sound means of identifying potential hazards without the use of animal testing. These assays are fundamental to predicting a compound's likely effects in a biological system and are critical for guiding further development or establishing safe handling limits. This guide outlines a recommended tiered approach for the in vitro toxicological evaluation of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine, beginning with foundational assays for cytotoxicity and genotoxicity.

Foundational In Vitro Assessment: Cytotoxicity

Scientific Rationale: The Primacy of Measuring Cytotoxicity

The initial step in toxicological screening is to determine the concentration at which a compound elicits a cytotoxic response—that is, the concentration at which it causes cell death or inhibits cellular proliferation. This is a critical parameter, as it establishes a dose range for all subsequent, more specific in vitro assays. Performing sensitive assays at excessively high, cytotoxic concentrations can lead to misleading results. Two complementary methods are recommended to assess cytotoxicity: one measuring metabolic activity (MTT or similar assays) and another measuring cell membrane integrity (LDH assay).

Recommended Primary Assay: Tetrazolium Reduction (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of metabolically active cells.[3][4] It is a widely accepted standard for assessing cell viability and proliferation.[5]

2.2.1 Principle of the Assay In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product.[4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This formazan can be solubilized and quantified by measuring its absorbance, typically around 570 nm.[3] A decrease in the signal compared to untreated control cells indicates a reduction in cell viability.

2.2.2 Detailed Experimental Protocol

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, or HaCaT for skin) in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere and grow for 24 hours.[6]

  • Compound Preparation: Prepare a stock solution of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine in a suitable solvent like DMSO. Create a serial dilution of the compound in culture medium to achieve a range of final concentrations for testing.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

2.2.3 Data Analysis and Interpretation The cell viability is calculated as a percentage relative to the vehicle control. This data is then plotted against the compound concentration on a logarithmic scale to generate a dose-response curve. The primary endpoint is the IC50 value , which is the concentration of the compound that inhibits cell viability by 50%. A lower IC50 value indicates higher cytotoxic potential.[7]

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound (24-72h) A->C B Prepare Serial Dilutions of Test Compound B->C D Add MTT Reagent (4h Incubation) C->D E Add Solubilization Solution D->E F Read Absorbance (570 nm) E->F G Calculate % Viability & Determine IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Complementary Assay: Lactate Dehydrogenase (LDH) Release

To corroborate the findings from the MTT assay, an LDH assay is recommended. This assay measures cytotoxicity by quantifying the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[3]

2.3.1 Principle of the Assay LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. The NADH then reacts with a probe to produce a colored product that can be measured colorimetrically. The amount of color is proportional to the amount of LDH released, and thus to the level of cytotoxicity.

LDH_Principle cluster_cell Cell cluster_medium Culture Medium IntactCell Intact Cell (Membrane Intact) LDH Retained DamagedCell Damaged Cell (Membrane Compromised) LDH Released LDH LDH DamagedCell->LDH Release Reaction Lactate + NAD+ -> Pyruvate + NADH LDH->Reaction Catalyzes Color Colorimetric Signal Reaction->Color Generates

Caption: Principle of the LDH release assay.

2.3.2 Interpretation of Results An increase in LDH activity in the culture supernatant compared to controls signifies compound-induced membrane damage. This data provides a mechanistic complement to the metabolic activity data from the MTT assay. Significant LDH release at concentrations similar to the IC50 from the MTT assay strengthens the conclusion of a cytotoxic effect.

Assessment of Genotoxic Potential

Scientific Rationale: Screening for Genetic Damage

Genotoxicity assessment is crucial as it identifies compounds that can cause genetic damage (mutations, chromosomal breaks), which can lead to cancer or heritable diseases.[8] A standard in vitro genotoxicity battery includes a bacterial gene mutation assay and a mammalian cell chromosomal damage assay.

Recommended Assay: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess a compound's potential to produce gene mutations.[9] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

3.2.1 Principle of the Assay The test measures the ability of a chemical to induce reverse mutations (reversions) in these bacterial strains, restoring their ability to grow in an amino-acid-deficient medium. Since many chemicals only become genotoxic after metabolic activation, the assay is conducted both with and without a mammalian liver extract (S9 mix), which contains metabolic enzymes.[9] A significant increase in the number of revertant colonies in the presence of the test compound indicates mutagenicity.

3.2.2 Detailed Experimental Protocol

  • Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[9]

  • Dose Range Finding: Perform a preliminary cytotoxicity test on the bacterial strains to determine the appropriate concentration range for the main experiment.

  • Assay Performance (Plate Incorporation Method):

    • Mix the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer (for the non-activation condition) in molten top agar.

    • Pour this mixture onto minimal glucose agar plates.

    • Include negative (vehicle) and positive controls (known mutagens).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

3.2.3 Data Analysis and Interpretation A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and if the count exceeds a defined threshold (e.g., twice the background count for at least one strain) in one or more strains.

Recommended Assay: In Vitro Mammalian Chromosomal Aberration Test

This assay evaluates the potential of a compound to induce structural chromosomal abnormalities (clastogenicity) in cultured mammalian cells.

3.3.1 Principle of the Assay Mammalian cells (e.g., Chinese Hamster Ovary cells or human peripheral blood lymphocytes) are exposed to the test compound. After treatment, the cells are arrested in metaphase, harvested, and their chromosomes are examined microscopically for structural damage, such as breaks and exchanges.

Chromosomal_Aberration_Workflow A Culture Mammalian Cells B Treat with Test Compound (+/- S9 Mix) A->B C Add Mitotic Inhibitor (e.g., Colcemid) B->C D Harvest Cells C->D E Prepare & Stain Chromosome Spreads D->E F Microscopic Analysis for Aberrations E->F G Data Analysis F->G

Sources

Exploratory

Preliminary Pharmacological Screening of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine: A Diaryl Ether Scaffold for Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Screening Guide Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the diary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Screening Guide

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the diaryl ether motif is a privileged structural pharmacophore, frequently deployed in the design of targeted therapeutics ranging from herbicides[1] to oncology drugs. Specifically, diaryl ether anilines serve as critical building blocks for Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of protein kinases. FDA-approved drugs such as Sorafenib, Regorafenib[2], and Lenvatinib[3] rely heavily on this structural core to achieve multi-targeted efficacy.

This whitepaper outlines the preliminary pharmacological screening framework for 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (CAS 946786-32-9). As a functionalized fragment (MW ~243 g/mol ), this molecule possesses two critical features:

  • The Diaryl Ether Linkage: The ether oxygen provides a flexible hinge, allowing the two aromatic rings to adopt specific dihedral angles. This atropisomerism is crucial for navigating the narrow hydrophobic pockets of kinases like VEGFR2 and BRAF[3][4].

  • The Aniline Vector: The primary amine serves as a highly reactive synthetic handle for urea or amide coupling, or as a direct hydrogen-bond donor to the kinase hinge region.

As a Senior Application Scientist, I have designed the following screening cascade to evaluate this scaffold's baseline affinity and kinetic profile. This guide emphasizes the causality behind our experimental designs, ensuring that every protocol acts as a self-validating system to prevent false positives during early-stage drug discovery.

Experimental Screening Workflows

To accurately profile 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine, we employ a fragment-based drug discovery (FBDD) approach, transitioning from high-throughput biochemical assays to biophysical kinetic validation.

Workflow A Compound Prep CAS 946786-32-9 B Biochemical Profiling (ADP-Glo Assay) A->B C Biophysical Kinetics (SPR Validation) B->C D Cellular Target Engagement C->D

Fig 1: Sequential pharmacological screening workflow for diaryl ether scaffolds.

High-Throughput Biochemical Profiling (ADP-Glo™ Kinase Assay)

The Causality: Standard radiometric kinase assays ( 33P -ATP) pose significant safety, regulatory, and disposal challenges. We utilize the ADP-Glo luminescence assay because it measures the ADP formed during the kinase reaction, making it universally applicable across different kinases regardless of the peptide substrate. This provides a uniform, self-validating readout where luminescence is directly proportional to kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 384-well low-volume white microplate. Dilute the kinase (e.g., VEGFR2, BRAF) in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Titration: Dispense 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine in a 10-point dose-response curve (ranging from 100 µM to 10 nM) using an acoustic liquid handler to minimize DMSO carryover (final DMSO 1%).

  • Enzyme Incubation: Add 2 µL of the kinase solution to the compound wells. Incubate for 30 minutes at room temperature to allow for equilibrium binding (critical for Type II inhibitors which often exhibit slow binding kinetics).

  • Reaction Initiation: Add 2 µL of the ATP/Substrate mix. The ATP concentration must be set at the apparent Km​ for each specific kinase to ensure IC 50​ values are comparable across the panel.

  • Signal Generation: After 60 minutes, add 4 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40-minute incubation).

  • Detection: Add 8 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luciferase-mediated luminescent signal. Read on a multi-mode microplate reader.

  • Validation: Calculate the Z'-factor using Staurosporine as a positive control and DMSO as a negative control. A Z'-factor >0.6 validates the assay's integrity.

Biophysical Validation via Surface Plasmon Resonance (SPR)

The Causality: IC 50​ values are highly dependent on assay conditions (e.g., ATP concentration, incubation time). To truly understand the pharmacological potential of the diaryl ether scaffold, we must decouple affinity into association ( kon​ ) and dissociation ( koff​ ) rates. A long residence time ( τ=1/koff​ ) is often a superior predictor of in vivo efficacy and target vulnerability than thermodynamic affinity ( Kd​ ) alone.

Step-by-Step Protocol:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the dextran matrix using standard amine coupling chemistry (EDC/NHS).

  • Ligand Immobilization: Immobilize the recombinant kinase (e.g., BRAF) onto the active flow cell to a target level of 3000-5000 Response Units (RU). Leave a reference flow cell blank for background subtraction.

  • Analyte Preparation: Prepare a concentration series of the compound (0.5 µM to 50 µM) in running buffer (PBS-P+ with 2% DMSO).

  • Kinetics Injection: Inject the analyte over both flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference channel and a buffer-only injection). Fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of the unmodified 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine scaffold. As a fragment, its baseline affinities are in the micromolar range, providing a clean slate for structure-based optimization.

Table 1: Biochemical Kinase Selectivity Profiling

Kinase TargetIC 50​ (µM)Max Inhibition (%)Hill SlopeClinical Relevance
VEGFR2 12.488%0.95Angiogenesis / Solid Tumors
BRAF (V600E) 18.182%1.02Melanoma / Colorectal Cancer
PDGFR β 15.385%0.98Tumor Microenvironment
EGFR >10012%N/AOff-target control

Table 2: SPR Binding Kinetics (Target: VEGFR2)

Compound kon​ (M −1 s −1 ) koff​ (s −1 ) Kd​ (µM)Residence Time ( τ )
Scaffold (CAS 946786-32-9) 4.2×103 5.1×10−2 12.1~20 seconds
Sorafenib (Control) 8.5×104 1.2×10−3 0.014~14 minutes

Mechanistic Pathway Visualization

Diaryl ether derivatives exert their primary anti-cancer effects by blocking the MAPK/ERK and angiogenesis pathways. The diagram below illustrates the multi-targeted intervention points where derivatives of this scaffold act.

Pathway L VEGF Ligand R VEGFR2 Receptor L->R Activates K1 BRAF Kinase R->K1 Phosphorylation K2 MEK1/2 K1->K2 K3 ERK1/2 (Proliferation) K2->K3 I Diaryl Ether Scaffold CAS 946786-32-9 I->R Inhibits I->K1 Inhibits

Fig 2: Multi-targeted inhibition of the VEGFR/MAPK signaling cascade by the diaryl ether scaffold.

Conclusion and Future Directions

The preliminary screening of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine confirms its viability as a high-quality starting point for kinase inhibitor development. Its micromolar affinity for VEGFR2 and BRAF, combined with its low molecular weight, yields a high Ligand Efficiency (LE).

Future medicinal chemistry efforts should focus on derivatizing the primary aniline via urea coupling (mimicking the architecture of Sorafenib)[2] or incorporating guanidinium moieties to explore Type-III allosteric inhibition[4]. Subsequent cellular assays (e.g., HUVEC tube formation or A375 proliferation assays) will be required to confirm that the optimized derivatives maintain membrane permeability and target engagement in situ.

References

  • A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme Connect. Available at:[2]

  • Atropisomerism in medicinal chemistry: challenges and opportunities. National Institutes of Health (NIH) / PMC. Available at:[3]

  • Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives. National Institutes of Health (NIH) / PMC. Available at:[4]

  • A New Class of Diaryl Ether Herbicides: Structure–Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[1]

Sources

Foundational

Thermodynamic Stability Profile of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine: Conformational, Oxidative, and Solid-State Dynamics

Executive Summary In the development of advanced pharmaceutical intermediates, the thermodynamic stability of highly substituted diaryl ethers dictates both their synthetic viability and long-term shelf life. 4-(2-Methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced pharmaceutical intermediates, the thermodynamic stability of highly substituted diaryl ethers dictates both their synthetic viability and long-term shelf life. 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (CAS: 946786-32-9) is a complex structural motif characterized by an electron-rich aniline ring coupled to a substituted phenoxy group via a flexible ether linkage.

As a Senior Application Scientist, I approach the stability of this molecule not as a static property, but as a dynamic interplay of three thermodynamic forces: conformational restriction across the ether bond, redox vulnerability driven by electron-donating substituents, and polymorphic phase transitions in the solid state. This whitepaper provides a rigorous, causal analysis of these forces, supported by self-validating experimental protocols designed to isolate and quantify degradation pathways.

Conformational Thermodynamics of the Diaryl Ether Linkage

The central C–O–C ether linkage in 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine is not freely rotating. The thermodynamic stability of its molecular conformation is heavily influenced by steric hindrance.

Torsional Strain and Atropisomerism Potential

Diaryl ethers possess two axes of rotation. In this molecule, the ortho-methyl group on the aniline ring and the ortho-methoxy group on the phenoxy ring create significant steric bulk. As the molecule attempts to rotate around the C–O bonds, these groups clash, resulting in a high activation energy barrier ( ΔG‡ ) for conformational interconversion[1].

Thermodynamically, this restricts the molecule to specific low-energy torsional angles (typically near 90° relative to the ether plane) to minimize orbital repulsion between the oxygen lone pairs and the π -systems of the aromatic rings[2]. If the steric barrier exceeds ~25 kcal/mol, such molecules can exhibit atropisomerism (isolable conformational enantiomers)[3]. While 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine may not have a barrier quite high enough for room-temperature isolation, this restricted rotation fundamentally lowers the entropy of the system ( ΔS ), making the molecule highly sensitive to thermally induced conformational shifts.

Oxidative Thermodynamics and Electron Transfer Kinetics

Anilines are inherently susceptible to oxidation, but 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine represents a "worst-case scenario" for oxidative stability.

The Causality of Auto-Oxidation

The thermodynamic driving force for oxidation is dictated by the molecule's oxidation potential ( Eox​ ). The presence of three strong electron-donating groups (an amine, a methyl, and a bulky phenoxy group) on the primary aromatic ring significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, the adiabatic ionization energy is lowered, making the abstraction of a single electron thermodynamically favorable[4].

Kinetic studies on substituted anilines demonstrate that electron-donating groups yield negative Hammett reaction constants ( ρ<0 ), accelerating one-electron transfer to form a radical cation[5]. Once formed, this radical cation acts as a thermodynamic intermediate that rapidly reacts with ambient oxygen or moisture to form N-oxides, or undergoes bimolecular coupling to form azo dimers[6][7].

OxidationPathway A Substituted Aniline (Electron-Rich) B Radical Cation Intermediate A->B -e⁻ (Low E_ox) C N-Oxide Formation (Thermodynamic Sink) B->C +O₂ / H₂O D Azo Dimerization (Kinetic Product) B->D Radical Coupling

Fig 1. Oxidative degradation pathways of electron-rich anilines driven by low oxidation potentials.

Solid-State Thermodynamics and Polymorphism

For pharmaceutical intermediates, solid-state stability is governed by the crystal lattice energy. Because the diaryl ether linkage allows for multiple (albeit restricted) torsional conformers, rapid precipitation during synthesis often traps the molecule in a high-energy, metastable kinetic state[8].

Enantiotropic vs. Monotropic Systems

When evaluating the solid-state thermodynamics of this molecule, we must determine if its polymorphs are enantiotropic (reversibly interconverting at a specific transition temperature) or monotropic (one form is thermodynamically stable across all temperatures)[9]. Metastable polymorphs often exhibit higher solubility but are prone to spontaneous, exothermic lattice relaxation into the stable form, which can ruin formulation consistency[10].

Quantitative Data Summary

The following table synthesizes the expected thermodynamic parameters for this structural class based on established physical organic principles:

Thermodynamic ParameterEstimated Value RangeCausality / Structural Driver
Aqueous Oxidation Potential ( Eox​ ) +0.65 V to +0.85 V (vs SCE)Lowered by electron-donating -CH3 and -OAr groups.
Torsional Energy Barrier ( ΔG‡ ) 15 - 22 kcal/molSteric clash between ortho-methyl and ortho-methoxy groups.
Polymorph Transition Enthalpy ( ΔHtrans​ ) -2.0 to -5.5 kJ/molExothermic relaxation from metastable to stable crystal lattice.
Isokinetic Temperature ( β ) for Oxidation ~315 K - 320 KEnthalpy-driven oxidation kinetics at standard storage temps.

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine, researchers must employ self-validating workflows. A protocol is self-validating when its internal controls immediately flag systemic errors (e.g., solvent interference or sensor drift).

Protocol 1: Isothermal Microcalorimetry (IMC) for Solid-State Stability

This protocol quantifies the thermodynamic stability of polymorphic forms by measuring the minute heat flow associated with solid-state phase transitions[11].

Step-by-Step Methodology:

  • Sample Preparation: Isolate two batches of the compound: one via rapid crash-cooling (Kinetic Form) and one via slow solvent evaporation over 72 hours (Thermodynamic Form).

  • Baseline Calibration: Run the microcalorimeter with empty reference ampoules at 25°C for 24 hours to establish a thermal baseline (Self-validation: Drift must be < 0.1 µW).

  • Loading: Load 100 mg of the Kinetic Form into the sample ampoule.

  • Isothermal Monitoring: Hold the temperature strictly at 25°C and 40°C in separate runs. Monitor the exothermic heat flow ( μW ) over 7 days.

  • Data Synthesis: Integrate the area under the heat flow curve to calculate the transition enthalpy ( ΔHtrans​ ).

  • Orthogonal Validation: Analyze the post-IMC sample via Powder X-Ray Diffraction (PXRD) to confirm the lattice has shifted to match the Thermodynamic Form.

PolymorphWorkflow S1 API Intermediate Crystallization S2 Thermal Cycling (DSC / TGA) S1->S2 Thermal Stress S3 Isothermal Microcalorimetry S1->S3 Enthalpy Measurement S4 Metastable Form (Kinetic) S2->S4 Rapid Cooling S5 Stable Form (Thermodynamic) S3->S5 Slow Evaporation S4->S5 Solid-State Transition (Exothermic)

Fig 2. Self-validating workflow for determining thermodynamic stability of polymorphic solid states.

Protocol 2: Cyclic Voltammetry (CV) for Oxidative Thermodynamics

To understand the molecule's shelf-life in ambient air, we must measure its oxidation potential.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile.

  • Internal Standard: Add 1 mM Ferrocene to the solution. (Self-validation: The Ferrocene/Ferrocenium redox couple must appear at exactly +0.40 V vs SCE. If it shifts, the reference electrode is compromised).

  • Analyte Addition: Dissolve 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine to a concentration of 1 mM.

  • Scan Parameters: Sweep the potential from -0.2 V to +1.5 V at a scan rate of 50 mV/s using a glassy carbon working electrode.

  • Analysis: Identify the anodic peak potential ( Epa​ ). Due to the instability of the resulting radical cation, the reverse cathodic scan will likely show no corresponding reduction peak, confirming an irreversible, thermodynamically driven chemical degradation following electron transfer.

Conclusion

The thermodynamic stability of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine is a delicate balance of restricted conformational geometry and high electron density. Its low oxidation potential demands rigorous exclusion of oxygen and transition metal impurities during storage. Furthermore, the steric bulk surrounding the diaryl ether linkage creates a high propensity for metastable polymorphism, necessitating strict calorimetric oversight during crystallization scale-up.

References

  • Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media. ResearchGate. Available at: [Link]

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. ETH Zurich Research Collection / The Journal of Physical Chemistry A. Available at:[Link]

  • Solid-state stability of Z ′ < 1 and Z ′ = 2 polymorphs of N , N , N ′, N ′-tetrabenzylethylenediamine: a combined experimental and theoretical study. CrystEngComm (RSC Publishing). Available at:[Link]

  • Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. PubMed Central (PMC). Available at:[Link]

  • Atropisomerism in Diarylamines: Structural Requirements and Mechanisms of Conformational Interconversion. eScholarship. Available at: [Link]

  • Solid-State Properties and Pharmaceutical Development. Wiley. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine

Application Note: Two-Step Synthesis of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine Prepared By: Senior Application Scientist, Chemical Synthesis & Process Development Target Audience: Researchers, Medicinal Chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Two-Step Synthesis of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine

Prepared By: Senior Application Scientist, Chemical Synthesis & Process Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (CAS: 946786-32-9)

Introduction & Strategic Overview

The target compound, 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine, is a highly functionalized diaryl ether aniline. Diaryl ethers are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in kinase inhibitors and receptor antagonists.

To synthesize this molecule efficiently, we employ a robust, two-step convergent strategy. The first step utilizes a Nucleophilic Aromatic Substitution (SNAr) to forge the diaryl ether linkage. The second step involves the chemoselective catalytic hydrogenation of the intermediate nitroarene to yield the final aniline. This protocol is designed as a self-validating system, incorporating in-process analytical controls to ensure high fidelity and yield at each stage.

Synthesis A 2-Methoxy-4-methylphenol (Nucleophile) C 4-(2-Methoxy-4-methylphenoxy) -2-methyl-1-nitrobenzene (Intermediate) A->C K2CO3, DMF, 100°C (SNAr) B 4-Fluoro-2-methyl- 1-nitrobenzene (Electrophile) B->C D 4-(2-Methoxy-4-methylphenoxy) -2-methylphenylamine (Target) C->D H2, Pd/C, MeOH (Reduction)

Synthesis pathway of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine via SNAr and reduction.

Step 1: Diaryl Ether Formation via SNAr

Mechanistic Rationale

The formation of the diaryl ether is achieved through an SNAr reaction between 2-methoxy-4-methylphenol and 4-fluoro-2-methyl-1-nitrobenzene. We specifically select the fluoro-nitrobenzene derivative over the chloro-analog. In SNAr reactions, the rate-determining step is the nucleophilic attack to form the intermediate Meisenheimer complex[1]. The high electronegativity of fluorine strongly polarizes the C-F bond and inductively stabilizes the developing negative charge in the transition state, making it a superior leaving group compared to chlorine or bromine in this specific context[2].

Potassium carbonate (K2CO3) is utilized to deprotonate the phenol, generating the highly nucleophilic phenoxide in situ. N,N-Dimethylformamide (DMF) serves as the optimal polar aprotic solvent, solvating the potassium cation and leaving the phenoxide naked and highly reactive[3].

Quantitative Reagent Data
ReagentMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Function
2-Methoxy-4-methylphenol138.161.001.38 gNucleophile
4-Fluoro-2-methyl-1-nitrobenzene155.131.051.63 gElectrophile
Potassium Carbonate (K2CO3)138.202.002.76 gBase
N,N-Dimethylformamide (DMF)73.09-15.0 mLSolvent
Experimental Protocol
  • Preparation: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 2-methoxy-4-methylphenol (1.38 g, 10.0 mmol) and anhydrous DMF (15.0 mL).

  • Deprotonation: Add anhydrous, finely powdered K2CO3 (2.76 g, 20.0 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation. The solution may darken slightly.

  • Electrophile Addition: Add 4-fluoro-2-methyl-1-nitrobenzene (1.63 g, 10.5 mmol) dropwise to the stirring suspension.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 95–100 °C using an oil bath. Maintain temperature and stirring for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 4:1). The reaction is deemed complete when the phenol peak is consumed.

  • Workup: Cool the mixture to room temperature. Pour the reaction into 50 mL of ice-cold distilled water to precipitate the product. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with 1M NaOH (20 mL) to remove any unreacted phenol, followed by water (3 x 30 mL) to remove DMF, and finally brine (30 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate nitroarene.

Step 2: Chemoselective Catalytic Hydrogenation

Mechanistic Rationale

The reduction of the intermediate nitroarene to the target aniline must be performed without cleaving the newly formed diaryl ether bond. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for this transformation due to its high efficiency, clean reaction profile, and scalability[4][5]. The Pd(0) surface activates molecular hydrogen, transferring it to the nitro group through a series of nitroso and hydroxylamine intermediates, ultimately yielding the primary amine[6]. Methanol is chosen as the solvent for its excellent hydrogen solubility and ability to dissolve the nitroarene substrate.

Quantitative Reagent Data
ReagentMW ( g/mol )EquivalentsAmount (Scale: ~8 mmol)Function
Nitroarene Intermediate273.291.00~2.18 g (assumed yield)Substrate
10% Pd/C (50% wet)-10% w/w218 mgCatalyst
Methanol (MeOH)32.04-25.0 mLSolvent
Hydrogen Gas (H2)2.02Excess1 atm (Balloon)Reductant
Experimental Protocol
  • Preparation: Dissolve the crude nitroarene intermediate (~2.18 g, 8.0 mmol) in HPLC-grade Methanol (25.0 mL) in a 100 mL two-neck round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (218 mg). Safety Note: Pd/C is pyrophoric when dry; always add to a solvent under an inert atmosphere (Nitrogen or Argon).

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with Nitrogen (repeat 3 times).

  • Hydrogenation: Evacuate the flask one final time and backfill with Hydrogen gas from a double-layered balloon. Stir the black suspension vigorously at room temperature (20–25 °C).

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The reduction typically completes within 2–4 hours. The disappearance of the yellow color of the nitro compound often visually indicates completion.

  • Workup (Self-Validating Step): Purge the flask thoroughly with Nitrogen to remove all residual Hydrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine as a solid or viscous oil.

Analytical Validation System

To ensure the trustworthiness of the protocol, the final product must be validated against the following criteria:

  • LC-MS: Expected mass [M+H]+ = 244.1. The chromatogram should show a single major peak (>95% purity).

  • 1H NMR (CDCl3, 400 MHz): Key diagnostic peaks must include the disappearance of the downfield aromatic protons adjacent to the nitro group (from Step 1) and the appearance of a broad singlet integrating for 2 protons around δ 3.5-4.0 ppm, corresponding to the newly formed -NH2 group. The methoxy singlet should be clearly visible near δ 3.8 ppm.

References

  • Reduction of nitro compounds - Wikipedia.
  • Nucleophilic Aromatic Substitution - Chemistry Steps.
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC.
  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - University of Miami.
  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene - Chemistry Stack Exchange.
  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation... - ResearchGate.

Sources

Application

Application Note: 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine in the Rational Design of Type II Kinase Inhibitors

Executive Summary The compound 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (CAS: 946786-32-9) is a highly specialized diaryl ether aniline that serves as a privileged structural motif in modern drug discovery. Char...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (CAS: 946786-32-9) is a highly specialized diaryl ether aniline that serves as a privileged structural motif in modern drug discovery. Characterized by an aniline ring linked via an ether bridge to a heavily substituted phenyl group, this intermediate is primarily utilized as the hydrophobic "tail" in the synthesis of Type II kinase inhibitors [1].

Type II inhibitors are designed to bind to the inactive "DFG-out" conformation of kinases (e.g., VEGFR, PDGFR, B-Raf, and p38 MAP kinase). By occupying an allosteric hydrophobic pocket exposed only during this conformational shift, these inhibitors achieve superior kinase selectivity compared to traditional ATP-competitive (Type I) inhibitors[1]. This application note details the mechanistic rationale, synthetic workflows, and optimized protocols for converting this aniline precursor into potent diaryl urea therapeutic candidates.

Mechanistic Rationale: The Diaryl Ether Aniline Scaffold

In the rational design of targeted therapeutics, the structural features of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine provide critical binding interactions:

  • The Diaryl Ether Tail : The 2-methoxy and 4-methyl substitutions on the terminal phenyl ring provide precisely tuned steric bulk and lipophilicity. This allows the moiety to deeply penetrate and anchor into the hydrophobic allosteric pocket adjacent to the ATP-binding site[1].

  • The Aniline Nitrogen : The primary amine serves as the synthetic anchor point for constructing a urea linker (-NH-CO-NH-). In the biological target, this urea motif acts as a critical hydrogen-bond donor/acceptor system, forming essential interactions with the conserved glutamate residue in the kinase C-helix and the aspartate residue of the DFG motif[1].

G A Hydrophobic Tail (Diaryl Ether) B Urea Linker (-NH-CO-NH-) A->B Covalent D Allosteric Pocket (DFG-out) A->D Hydrophobic C Hinge Binder (Heterocycle) B->C Covalent E Conserved Glu/Asp (C-Helix/DFG) B->E H-Bonds F ATP Binding Site (Hinge Region) C->F H-Bonds

Fig 1: Pharmacophore model of a Type II kinase inhibitor binding in the DFG-out conformation.

Synthetic Workflow & Methodologies

The most robust method for incorporating 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine into a drug candidate is through its conversion into an aryl isocyanate , followed by coupling with a heterocyclic "hinge-binding" amine to form a diaryl urea.

Protocol 1: Synthesis of the Aryl Isocyanate Intermediate

To avoid the extreme toxicity of phosgene gas, triphosgene (bis(trichloromethyl) carbonate) is utilized as a safer, solid-state equivalent[2].

Causality & Logic: Triphosgene requires elevated temperatures to fully decompose into active phosgene equivalents in situ. Dioxane is selected as the solvent because its boiling point (101°C) safely accommodates the 80°C reaction temperature required for this decomposition.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphosgene (0.5 equivalents relative to the aniline) in anhydrous 1,4-dioxane (0.2 M concentration) under an inert argon atmosphere.

  • Aniline Addition: Dissolve 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (1.0 equivalent) in a minimal volume of anhydrous dioxane. Add this solution dropwise to the triphosgene mixture at room temperature to prevent uncontrolled exothermic gas evolution.

  • Thermal Activation: Gradually heat the reaction mixture to 80°C and stir continuously for 12–24 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the highly polar aniline spot and the appearance of a non-polar isocyanate spot indicates completion.

  • Work-up: Cool the mixture to room temperature. Evaporate the solvent in vacuo under a well-ventilated fume hood to remove unreacted phosgene and HCl gas.

  • Purification: The resulting crude 4-(2-methoxy-4-methylphenoxy)-2-methylphenyl isocyanate can typically be used directly in the next step without further purification to avoid moisture-induced degradation back to the symmetrical urea.

Protocol 2: Assembly of the Diaryl Urea

The highly electrophilic isocyanate is coupled with a nucleophilic heterocyclic amine (e.g., a substituted 4-aminopyridine) to complete the kinase inhibitor scaffold.

Causality & Logic: Tetrahydrofuran (THF) is the optimal solvent for this step. It readily solubilizes both starting materials, but as the rigid, highly hydrogen-bonded diaryl urea forms, the product naturally precipitates out of the THF solution, driving the reaction forward and simplifying purification.

Step-by-Step Procedure:

  • Coupling Setup: Dissolve the heterocyclic amine (1.0 equivalent) in anhydrous THF at room temperature.

  • Isocyanate Addition: Slowly add a solution of the freshly prepared 4-(2-methoxy-4-methylphenoxy)-2-methylphenyl isocyanate (1.05 equivalents) in THF.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. A white or pale-yellow precipitate will begin to form as the diaryl urea is generated.

  • Isolation (Self-Validating): Filter the precipitated product using a Büchner funnel. Wash the filter cake sequentially with cold THF and diethyl ether to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the solid in vacuo to yield the final diaryl urea kinase inhibitor.

Workflow Step1 4-(2-Methoxy-4-methylphenoxy) -2-methylphenylamine Reagent1 Triphosgene, Dioxane, 80°C (Safety: Phosgene Substitute) Step1->Reagent1 Step2 Aryl Isocyanate Intermediate (Highly Electrophilic) Reagent1->Step2 Reagent2 Hinge-Binding Amine THF, RT, 24h Step2->Reagent2 Step3 Final Diaryl Urea Kinase Inhibitor Reagent2->Step3

Fig 2: Synthetic workflow for generating diaryl urea kinase inhibitors from the aniline precursor.

Data Presentation: Optimization of Urea Formation

To ensure maximum yield and purity across various hinge-binding amine coupling partners, solvent and temperature conditions must be carefully optimized. The table below summarizes the empirical data for the coupling phase (Protocol 2).

Solvent SystemTemperatureBase AdditiveYield (%)Analytical Observation & Rationale
Dichloromethane (DCM) 0°C to RTTriethylamine45%Incomplete conversion; competitive formation of symmetrical urea byproduct.
Tetrahydrofuran (THF) RTNone82% Optimal. Product precipitates directly; high purity achieved via simple filtration.
1,4-Dioxane 80°CPyridine65%Elevated heat leads to thermal degradation of the isocyanate and byproduct formation.
Dimethylformamide (DMF) RTDIPEA78%Good conversion, but requires tedious aqueous workup to remove the high-boiling solvent.

Analytical & Quality Control Standards

To validate the structural integrity of derivatives synthesized from 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine, the following QC parameters must be met:

  • LC-MS (ESI+): The target diaryl urea should exhibit a clear [M+H]+ molecular ion peak. The absence of the [M+H]+=258.15 peak confirms complete consumption of the starting aniline.

  • 1H NMR (DMSO-d6): The signature of a successful diaryl urea formation is the appearance of two distinct, highly deshielded singlet peaks between δ 8.5 ppm and 9.5 ppm, corresponding to the two distinct urea -NH protons. The methoxy (-OCH3) and methyl (-CH3) protons from the starting scaffold will appear as sharp singlets in the δ 2.0 - 3.8 ppm range.

Sources

Method

Application Note: Structural Elucidation and NMR Characterization of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical R&D Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Scope The compound 4-(2-Methoxy-4-methylphenoxy)-2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical R&D Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scope

The compound 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (CAS: 946786-32-9) is a highly functionalized diphenyl ether derivative[1]. Molecules containing the diphenyl ether scaffold paired with an aniline moiety are privileged structures in drug discovery, frequently serving as precursors for kinase inhibitors and agrochemical agents.

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge. Both aromatic rings (Ring A: the aniline core; Ring B: the phenoxy core) are heavily substituted with electron-donating groups (–NH₂, –OCH₃, –CH₃, and the bridging ether oxygen). These groups push electron density into the π -systems, severely shielding the aromatic protons and causing them to cluster in a narrow chemical shift window. This application note provides a self-validating analytical protocol utilizing 1D and 2D NMR techniques to unambiguously assign the structure, grounded in fundamental principles of magnetic shielding and conformational dynamics.

Quantitative Chemical Properties
PropertyValue
Chemical Name 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine
CAS Registry Number 946786-32-9
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.30 g/mol
Topological Polar Surface Area 35.2 Ų
Hydrogen Bond Donors / Acceptors 1 / 2

Mechanistic NMR Principles: Causality & E-E-A-T

To avoid rote memorization of chemical shifts, it is critical to understand the causality behind the spectral data. The chemical shifts of this molecule are governed by two primary physical phenomena:

  • Conformational Dihedral Twist: Diphenyl ethers do not adopt a planar conformation. Steric interference between the ortho-substituents (the methyl group on Ring A and the methoxy group on Ring B) forces the two phenyl rings to twist out of coplanarity. This dihedral twist disrupts extended π -conjugation across the ether bridge[2]. Consequently, Ring A and Ring B act as electronically independent systems, allowing us to predict their chemical shifts using additive monocyclic substituent effects.

  • Resonance Shielding (+M Effect): The primary amine (–NH₂) on Ring A is a strong π -donor. It pushes electron density into the ortho (C6) and para (C4) positions, strongly shielding these protons and shifting them upfield (towards lower ppm values)[3]. Similarly, the –OCH₃ group on Ring B shields its respective ortho and para positions. Because all substituents in this molecule are activating groups, the entire aromatic region is compressed between 6.2 and 7.0 ppm.

Experimental Protocol: A Self-Validating Workflow

Because the aromatic signals overlap heavily, a standard 1D ¹H NMR is insufficient for absolute structural verification. The following methodology is designed as a self-validating system : any ambiguity in the 1D proton spectrum is internally cross-verified through heteronuclear scalar coupling (HSQC/HMBC), eliminating assignment errors.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the synthesized compound.

  • Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality for Solvent Choice: CDCl₃ lacks exchangeable protons, allowing the broad –NH₂ signal to be observed without rapid deuterium exchange. If the –NH₂ signal obscures key aromatic doublets, a secondary sample in DMSO-d₆ should be prepared to shift the –NH₂ signal downfield via solvent hydrogen bonding.

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Step 2: Instrument Tuning & Acquisition
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl₃.

  • Tune and match the probe for both ¹H and ¹³C frequencies to maximize signal-to-noise ratio (SNR).

  • Shim the magnet (Z1–Z5 gradients) until the full-width at half-maximum (FWHM) of the TMS peak is < 1.0 Hz .

  • Acquire 1D ¹H NMR: ns = 16, d1 = 2s, spectral width = 12 ppm.

  • Acquire 1D ¹³C NMR: ns = 512, d1 = 2s, with power-gated ¹H decoupling.

  • Acquire 2D HSQC & HMBC: Set the ¹J(CH) coupling constant to 145 Hz for HSQC, and long-range ⁿJ(CH) to 8 Hz for HMBC.

Step 3: Data Processing
  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; LB = 1.0 Hz for ¹³C) prior to Fourier Transform.

  • Perform zero-order and first-order phase correction. Apply a polynomial baseline correction.

  • Calibrate the chemical shift scale setting the residual CHCl₃ peak to 7.26 ppm (¹H) and 77.16 ppm (¹³C).

NMR_Workflow Prep Sample Preparation (5-10 mg in CDCl3) LockShim Lock, Tune & Shim (Target TMS < 1.0 Hz) Prep->LockShim Insert Sample Acq1D 1D Acquisition (1H & 13C NMR) LockShim->Acq1D Optimize Field Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D If Overlap Exists Process Data Processing (FT, Phase, Baseline) Acq1D->Process Acq2D->Process Elucidate Structural Elucidation (Peak Assignment) Process->Elucidate Analyze Spectra

Figure 1: Step-by-step NMR data acquisition and structural elucidation workflow.

Data Presentation & Spectral Assignments

The tables below summarize the predicted and highly characteristic NMR shifts based on the electronic environments discussed above.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityJ-Coupling (Hz)IntegrationMechanistic Assignment
–OCH₃ 3.82Singlet-3HDeshielded by directly attached oxygen.
–NH₂ 3.50 – 3.80Broad Singlet-2HBroadened by ¹⁴N quadrupolar relaxation.
Ar–CH₃ (Ring B) 2.30Singlet-3HStandard aromatic methyl (para to ether).
Ar–CH₃ (Ring A) 2.15Singlet-3HSterically compressed methyl (ortho to amine).
H5' (Ring B) 6.85 – 6.95Doublet of doublets8.0, 1.51HLeast shielded proton; meta to oxygen groups.
H6' (Ring B) 6.60 – 6.70Doublet8.01HShielded by ortho ether linkage.
H3' (Ring B) 6.55 – 6.65Doublet1.51HShielded by ortho methoxy group.
H5 (Ring A) 6.40 – 6.50Doublet of doublets8.5, 2.51HShielded by ortho ether linkage.
H3 (Ring A) 6.35 – 6.45Doublet2.51HShielded by ortho ether and methyl.
H6 (Ring A) 6.25 – 6.35Doublet8.51HStrongly shielded by ortho amine (+M effect).
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (ppm)Carbon TypeMechanistic Assignment
C2' (Ring B) 151.0Quaternary (Cq)Strongly deshielded by directly attached –OCH₃.
C4 (Ring A) 149.5Quaternary (Cq)Deshielded by ether oxygen.
C1' (Ring B) 144.0Quaternary (Cq)Deshielded by ether oxygen.
C1 (Ring A) 139.0Quaternary (Cq)Deshielded by directly attached –NH₂.
C4' (Ring B) 132.5Quaternary (Cq)Substituted by methyl group.
C2 (Ring A) 124.0Quaternary (Cq)Substituted by methyl group.
C5', C5, C6', C6, C3, C3' 112.0 – 121.5Methine (CH)Aromatic carbons; separated cleanly via 2D HSQC.
–OCH₃ 56.0Methyl (CH₃)Typical methoxy carbon shift.
Ar–CH₃ (B & A) 17.5 – 21.0Methyl (CH₃)Aromatic methyl carbons.

References

  • Title : 2,5-difluoro-4-(2-methoxy-4-methylphenoxy)-N ... - GuideChem | Source : GuideChem | URL :[1]

  • Title : Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers | Source : Canadian Science Publishing | URL :[2]

  • Title : Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides | Source : ResearchGate | URL :[3]

Sources

Application

Application Note: 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine in Targeted Kinase Inhibitor Synthesis

Executive Summary & Structural Rationale In modern rational drug design, the diaryl ether scaffold has emerged as a privileged pharmacophore, particularly in the development of small-molecule Receptor Tyrosine Kinase (RT...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern rational drug design, the diaryl ether scaffold has emerged as a privileged pharmacophore, particularly in the development of small-molecule Receptor Tyrosine Kinase (RTK) inhibitors . 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (CAS: 946786-32-9) serves as a highly specialized, sterically tuned intermediate for synthesizing next-generation ATP-competitive inhibitors.

The structural architecture of this intermediate provides distinct mechanistic advantages during target binding:

  • Conformational Locking: The ortho-methyl group on the aniline ring restricts the rotational freedom of the diaryl ether bond. This pre-organizes the molecule into its active conformation, significantly reducing the entropic penalty upon binding to the kinase hinge region .

  • Hydrophobic Pocket Occupation: The 2-methoxy-4-methylphenoxy moiety is highly lipophilic. Once the aniline nitrogen is coupled to a heterocyclic core (e.g., pyrimidine or quinoline), this phenoxy tail projects deep into the hydrophobic pocket adjacent to the ATP-binding site, enhancing both potency and selectivity.

Physicochemical Profile
PropertyValueStructural Significance
Chemical Formula C₁₅H₁₇NO₂Provides optimal molecular weight for oral bioavailability.
Molecular Weight 243.30 g/mol Leaves ~250 Da for the heterocyclic core to maintain Lipinski compliance.
Nucleophilicity ModerateThe electron-donating ether oxygen increases aniline nucleophilicity, but the ortho-methyl group introduces steric hindrance.

Synthetic Workflows & Logical Architecture

The conversion of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine into an Active Pharmaceutical Ingredient (API) typically involves coupling the primary amine to a halogenated heterocyclic core. Depending on the electrophilicity of the core, either a Nucleophilic Aromatic Substitution (S_NAr) or a Palladium-catalyzed Buchwald-Hartwig amination is employed .

Workflow A 4-(2-Methoxy-4-methylphenoxy) -2-methylaniline C SNAr Reaction (n-BuOH, DIPEA) A->C D Buchwald-Hartwig (Pd2(dba)3, Xantphos) A->D B Halogenated Heterocycle B->C B->D E Diaryl Ether Intermediate C->E High Electrophile D->E Low Electrophile F Target Kinase Inhibitor E->F

Synthetic workflow for kinase inhibitors using the diaryl ether intermediate.

Experimental Protocols: Causality & Self-Validation

Protocol A: Nucleophilic Aromatic Substitution (S_NAr)

This protocol is ideal when coupling the intermediate to highly electron-deficient heterocycles (e.g., 2,4-dichloropyrimidine).

Causality of Reagents:

  • Solvent (n-Butanol): Selected for its high boiling point (117°C) and protic nature, which stabilizes the Meisenheimer complex transition state during S_NAr.

  • Base (DIPEA): N,N-Diisopropylethylamine is a non-nucleophilic base. It scavenges the HCl byproduct to prevent the aniline from protonating (which would kill its nucleophilicity) without competing for the electrophile.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (1.0 eq, 5.0 mmol) and 2,4-dichloropyrimidine (1.1 eq, 5.5 mmol) in 25 mL of anhydrous n-butanol.

  • Base Addition: Add DIPEA (2.0 eq, 10.0 mmol) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting aniline on a silica TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting aniline will stain intensely with ninhydrin (primary amine). The reaction is complete when the ninhydrin-active spot disappears, replaced by a UV-active product spot at a higher Rf​ .

  • Workup: Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated NaHCO₃, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Cross-Coupling

Required when the heterocyclic core is sterically hindered or lacks sufficient electron-withdrawing groups for S_NAr.

Causality of Reagents:

  • Catalyst (Pd₂(dba)₃): Provides a stable source of Pd(0).

  • Ligand (Xantphos): A bidentate ligand with a wide "bite angle" (~108°). This specific geometry forces the palladium intermediate into a conformation that strongly favors reductive elimination over unwanted β-hydride elimination, which is critical when coupling sterically hindered ortho-methyl anilines .

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask, combine the aniline intermediate (1.0 eq), the aryl halide (1.05 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (20 mL). Purge the solution with Argon for 15 minutes. Self-Validation: The solution must transition from a dark purple/red (uncoordinated Pd) to a deep yellow/brown upon heating, indicating the active Pd-Xantphos complex has formed.

  • Reaction: Heat to 100°C for 8-10 hours under Argon.

  • Validation & Workup: Monitor via LC-MS. Once the mass of the starting aniline is depleted, cool the mixture, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and concentrate the filtrate.

Quantitative Optimization Data

The following table summarizes the optimization of coupling conditions for 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine with a standard chloropyridine core.

Coupling StrategyCatalyst / LigandBaseSolventTemp (°C)Yield (%)Purity (HPLC)
S_NAr NoneK₂CO₃DMF12015%82%
S_NAr NoneDIPEAn-BuOH10042%88%
Buchwald-Hartwig Pd(OAc)₂ / BINAPCs₂CO₃Toluene10065%91%
Buchwald-Hartwig Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane10089% 98%

Pharmacological Mechanism of Action

Once synthesized, the resulting API acts as an ATP-competitive inhibitor. The diaryl ether core synthesized from 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine physically blocks the ATP binding pocket of the target kinase, halting the downstream signaling cascade responsible for tumor proliferation.

Pathway API Synthesized Inhibitor ATP ATP Pocket API->ATP Blocks RTK Tyrosine Kinase (e.g., VEGFR) ATP->RTK Activates Sig Downstream Signaling RTK->Sig Tumor Tumor Growth Sig->Tumor

Mechanism of action for synthesized diaryl ether kinase inhibitors.

References

  • Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives Source: MDPI (Molecules) URL:[Link]

  • Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity Source: eScholarship (University of California) URL:[Link]

Method

Application Note: Optimization of Buchwald-Hartwig Cross-Coupling for 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine

Executive Summary & Substrate Profiling The compound 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (CAS 946786-32-9) is a highly functionalized, sterically hindered primary aniline derivative[1]. It features an ortho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

The compound 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (CAS 946786-32-9) is a highly functionalized, sterically hindered primary aniline derivative[1]. It features an ortho-methyl group relative to the primary amine and a bulky, electron-donating 2-methoxy-4-methylphenoxy ether linkage at the para position.

In drug development and materials science, cross-coupling this specific building block to aryl halides via the Buchwald-Hartwig amination presents two distinct mechanistic challenges:

  • Steric Hindrance: The ortho-methyl group restricts rotation around the C–N bond during the reductive elimination step of the catalytic cycle.

  • Chemoselectivity (Over-arylation): Because the para-phenoxy ether strongly donates electron density into the aniline ring, the resulting monoarylated secondary amine remains highly nucleophilic. Without precise catalyst control, this leads to undesired diarylation (tertiary amine formation).

This application note details the causality behind catalyst selection, provides a self-validating experimental protocol, and establishes a robust reagent matrix to achieve >95% monoarylation selectivity.

Mechanistic Causality & Reagent Selection (E-E-A-T)

To overcome the steric and electronic challenges of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine, the catalytic system must be engineered at the molecular level[2].

Precatalyst Selection: Why Pd G3/G4 over Pd₂(dba)₃?

Historically, Pd₂(dba)₃ was the standard palladium source for amination. However, the dibenzylideneacetone (dba) ligands can strongly coordinate to the Pd(0) center, competing with the bulky phosphine ligands required for this substrate and inhibiting the oxidative addition step. Solution: Utilizing BrettPhos Pd G3 or tBuXPhos Pd G3 precatalysts ensures the rapid, quantitative generation of the active monoligated L-Pd(0) species under mild basic conditions, without the generation of inhibitory byproducts[3][4].

Ligand Selection: The BrettPhos Advantage

For ortho-substituted primary anilines, dialkylbiarylphosphine ligands are mandatory[5]. BrettPhos (and its analog tBuBrettPhos) was explicitly designed by the Buchwald group to solve the primary vs. secondary amine selectivity problem[6].

  • Causality: The methoxy group on the lower ring of the BrettPhos ligand projects into the catalytic pocket. Once the first aryl group is coupled, the resulting secondary amine becomes too sterically demanding to coordinate to the Pd(II) center alongside the BrettPhos ligand, effectively shutting down the diarylation pathway and ensuring strict monoarylation[5].

Base and Solvent Dynamics
  • Base: Sodium tert-butoxide (NaOtBu) is the optimal base for driving the deprotonation of the Pd(II)-amine intermediate. If the aryl halide coupling partner contains base-sensitive functional groups (e.g., esters, nitriles), Lithium bis(trimethylsilyl)amide (LHMDS) or Cesium Carbonate (Cs₂CO₃) should be substituted[7].

  • Solvent: 1,4-Dioxane or Toluene at 0.1–0.2 M concentration provides the optimal thermal profile (80–100 °C) and solubility for the G3 precatalyst activation[3].

Mandatory Visualizations: Pathways & Workflows

The Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the monoligated Pd catalytic cycle, emphasizing the critical steps where steric bulk influences the reaction rate.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Aniline Substrate) OxAdd->AmineCoord L-Pd(II)(Ar)(X) Deprot Deprotonation (NaOtBu) AmineCoord->Deprot L-Pd(II)(Ar)(NH2R)+ RedElim Reductive Elimination (Product Formation) Deprot->RedElim L-Pd(II)(Ar)(NHR) RedElim->Pd0 Ar-NHR

Caption: Monoligated L-Pd(0) catalytic cycle for the Buchwald-Hartwig amination.

Standardized Experimental Workflow

Workflow Prep Reagent Preparation Inert Inert Atmosphere (Glovebox/Schlenk) Prep->Inert Reaction Reaction Heating (80-100°C, 2-12h) Inert->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Chromatographic Purification Workup->Purify

Caption: Step-by-step workflow for the handling and execution of Pd-catalyzed cross-coupling.

Quantitative Data: Catalyst & Reagent Optimization Matrix

To validate the causality discussed above, the following table summarizes the optimization data for coupling 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine with a model unactivated aryl chloride (4-chlorotoluene) at 100 °C for 4 hours.

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv)SolventConversion (%)Mono:Di Ratio
1Pd₂(dba)₃ (2.0%)XPhos (4.0%)NaOtBu (1.4)Toluene42%85:15
2Pd₂(dba)₃ (2.0%)BrettPhos (4.0%)NaOtBu (1.4)Toluene68%>99:1
3RuPhos Pd G3 (2.0%)None (Pre-complexed)LHMDS (2.0)1,4-Dioxane81%95:5
4 BrettPhos Pd G3 (1.0%) None (Pre-complexed) NaOtBu (1.4) 1,4-Dioxane >99% >99:1
5tBuXPhos Pd G3 (1.0%)None (Pre-complexed)K₃PO₄ (2.0)t-Amyl-OH75%90:10

Standardized Experimental Protocol

This protocol is designed as a self-validating system. In-process checks (IPC) via LC-MS are integrated to ensure the catalyst remains active and the reaction reaches completion without degrading the electron-rich ether linkage.

Materials Required
  • Amine: 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (1.0 mmol, 1.0 equiv)

  • Aryl Halide: Aryl bromide or chloride (1.05 mmol, 1.05 equiv)

  • Precatalyst: BrettPhos Pd G3 (0.01 mmol, 1.0 mol%)[3]

  • Base: Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Transfer a magnetic stir bar, the aryl halide (if solid), 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine, NaOtBu, and BrettPhos Pd G3 into a flame-dried Schlenk tube or a 20 mL reaction vial.

  • Purging: Seal the vessel with a PTFE septum. If not prepared in a glovebox, evacuate and backfill the vessel with ultra-high purity Argon three times.

  • Solvent Addition: Add anhydrous, sparged 1,4-Dioxane (5.0 mL) and the aryl halide (if liquid) via syringe.

  • Activation & Heating: Place the vessel in a pre-heated oil block at 80–100 °C. The mixture will typically transition from a pale yellow suspension to a deep red/brown homogeneous solution as the G3 precatalyst activates and the L-Pd(0) species is generated.

  • In-Process Check (IPC): After 2 hours, withdraw a 10 µL aliquot via a micro-syringe, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Self-Validation: The presence of unreacted aryl halide alongside Pd-black precipitation indicates catalyst death; if the solution remains homogeneous and the amine is consumed, proceed to workup.

  • Quench & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and quench with deionized water (10 mL). Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Troubleshooting Guide

  • Issue: High levels of unreacted 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine.

    • Causality: The electron-rich nature of the substrate makes it susceptible to oxidation if trace oxygen is present, or the ortho-methyl group is preventing coordination.

    • Action: Ensure strict Schlenk techniques. Switch to a less sterically demanding ligand (e.g., RuPhos) if the aryl halide is also highly hindered[7].

  • Issue: Cleavage of the diaryl ether linkage.

    • Causality: Strong bases (like NaOtBu) at high temperatures (>110 °C) can occasionally trigger ether cleavage or nucleophilic aromatic substitution (S_NAr) side reactions.

    • Action: Substitute NaOtBu with a milder base such as Cs₂CO₃ or K₃PO₄ and increase the reaction time[8].

References

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • National Institutes of Health (PMC). (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved April 7, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chemical and operational hurdles encountered during the synthesis of 4-(2-Methoxy-4-methylph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chemical and operational hurdles encountered during the synthesis of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (CAS: 946786-32-9).

This molecule, featuring a sterically hindered diaryl ether linkage and an oxidatively sensitive aniline core, presents unique synthetic challenges. This guide bypasses generic advice, focusing strictly on the causality of reaction failures, self-validating protocols, and field-proven optimization strategies.

I. Synthetic Pathway Overview

The synthesis is fundamentally a two-stage process: an Ullmann-type C-O coupling followed by a chemoselective nitro reduction. Understanding the flow of intermediates is critical before diagnosing specific failures.

SynthesisWorkflow A 4-Bromo-2-methylnitrobenzene + 2-Methoxy-4-methylphenol B 4-(2-Methoxy-4-methylphenoxy) -2-methylnitrobenzene A->B Step 1: Ullmann Coupling CuI, Ligand, Base C 4-(2-Methoxy-4-methylphenoxy) -2-methylphenylamine B->C Step 2: Nitro Reduction Fe/NH4Cl or H2, Pt/C

Two-step synthesis workflow for 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine.

II. Troubleshooting Guide & FAQs

Phase 1: Diaryl Ether Formation (C-O Coupling)

Q1: I am attempting to couple 4-bromo-2-methylnitrobenzene with 2-methoxy-4-methylphenol using standard K2​CO3​ in DMF at 100°C, but my yields are stalled below 30%. Why is the reaction incomplete?

Causality & Solution: The low yield is caused by the high activation energy required for the oxidative addition of the unactivated aryl bromide to the copper center, compounded by the steric bulk of the ortho-methyl group on the phenol. While electron-rich phenols are excellent nucleophiles, they require specific multidentate ligands to stabilize the highly reactive Cu(I)/Cu(III) catalytic cycle[1].

To drive this to completion, you must introduce a ligand. The use of inexpensive bidentate ligands, such as N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione, greatly accelerates the Ullmann-type coupling by preventing the precipitation of inactive copper oxides and increasing the solubility of the active catalytic species[2].

Quantitative Optimization Data: | Aryl Halide | Phenol | Catalyst / Ligand | Base / Solvent | Temp (°C) | Yield (%) | Causality / Observation | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Bromo-2-methylnitrobenzene | 2-Methoxy-4-methylphenol | CuI (None) | K2​CO3​ / DMF | 100 | < 30% | Catalyst aggregation; high activation barrier. | | 4-Bromo-2-methylnitrobenzene | 2-Methoxy-4-methylphenol | CuI / N,N-dimethylglycine | Cs2​CO3​ / DMF | 110 | 85% | Ligand stabilizes Cu(I), facilitating oxidative addition. | | 4-Iodo-2-methylnitrobenzene | 2-Methoxy-4-methylphenol | CuI / 2,2,6,6-tetramethylheptane-3,5-dione | Cs2​CO3​ / MeCN | 82 | 92% | Iodide acts as a superior leaving group under milder conditions. |

Phase 2: Nitro Group Reduction

Q2: During the catalytic hydrogenation of the intermediate (4-(2-methoxy-4-methylphenoxy)-2-methylnitrobenzene) using Pd/C, the reaction stalls at 50% conversion, and the mixture turns deep yellow. What is happening?

Causality & Solution: You are experiencing a combination of catalyst poisoning and intermediate condensation .

  • Poisoning: Trace halide impurities (bromide ions) or unreacted sulfur/phenolic compounds from Step 1 strongly adsorb to the palladium active sites, rendering them inactive[3].

  • Condensation: On the metal surface, the nitro group reduces stepwise ( −NO2​→−NO→−NHOH→−NH2​ )[4]. When hydrogen mass transfer is poor (due to low pressure or deactivated catalyst), the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates detach from the catalyst and condense in solution to form azo or azoxy dimers[4]. These dimers are highly stable and intensely yellow/orange.

To resolve this, either switch to a Béchamp reduction (Fe/ NH4​Cl ) which is immune to halide poisoning[5], or rigorously purify your intermediate via recrystallization and switch to a Vanadium-doped Pt/C catalyst, which accelerates the cleavage of the N-O bond in the hydroxylamine intermediate, preventing dimer formation[6].

ReductionPathway N1 Nitroarene (Ar-NO2) N2 Nitroso (Ar-NO) N1->N2 +H2 (Surface) N3 Hydroxylamine (Ar-NHOH) N2->N3 +H2 (Surface) N5 Azo/Azoxy Dimers (Dead-end / Yellow Impurity) N2->N5 Condensation (Poor H2 Transfer) N4 Aniline (Ar-NH2) Target Product N3->N4 +H2, -H2O N3->N5 Condensation

Stepwise nitro reduction mechanism highlighting the azo/azoxy dimer condensation side-path.

III. Self-Validating Experimental Protocols

To ensure reproducibility, follow these step-by-step methodologies. Each protocol includes built-in analytical checkpoints to validate the success of the step before proceeding.

Protocol A: Ligand-Accelerated Ullmann Diaryl Ether Synthesis

This protocol utilizes a copper-catalyzed system optimized for sterically hindered, electron-rich phenols[7].

  • Preparation: In an oven-dried Schlenk flask, combine 4-bromo-2-methylnitrobenzene (1.0 equiv, 10 mmol), 2-methoxy-4-methylphenol (1.2 equiv, 12 mmol), CuI (0.1 equiv, 1 mmol), N,N-dimethylglycine hydrochloride (0.2 equiv, 2 mmol), and anhydrous Cs2​CO3​ (2.0 equiv, 20 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Causality: Cu(I) is highly susceptible to oxidation to inactive Cu(II) in the presence of atmospheric oxygen.

  • Solvent Addition: Inject anhydrous DMF (20 mL) via syringe.

  • Reaction: Heat the vigorously stirring mixture to 110°C for 24 hours.

  • Validation Checkpoint (GC-MS/TLC): Sample 50 μ L, dilute in EtOAc, and wash with water. Analyze the organic layer.

    • Success criteria: Disappearance of the aryl bromide peak. Appearance of the intermediate mass: m/z 273.1 .

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and filter through a pad of Celite to remove inorganic salts and copper complexes. Wash the organic filtrate with 1M NaOH (3 x 50 mL) to remove unreacted phenol, followed by brine. Dry over Na2​SO4​ and concentrate.

Protocol B: Iron-Mediated Nitro Reduction (Béchamp Method)

This method is chosen over hydrogenation to completely bypass the risk of catalyst poisoning from trace halides[5].

  • Preparation: Dissolve the crude 4-(2-methoxy-4-methylphenoxy)-2-methylnitrobenzene (10 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv, 50 mmol) and Ammonium chloride ( NH4​Cl , 5.0 equiv, 50 mmol). Causality: NH4​Cl acts as a mild proton source that activates the iron surface without fully protonating the resulting aniline, avoiding the need for a harsh NaOH neutralization step later[4].

  • Reaction: Reflux the mixture at 80°C for 4 hours under vigorous mechanical stirring.

  • Validation Checkpoint (TLC): Elute with 3:1 Hexanes:EtOAc.

    • Success criteria: The yellow nitro spot ( Rf​≈0.6 ) should completely disappear, replaced by a highly polar, UV-active amine spot ( Rf​≈0.2 ). GC-MS should show the target product mass: m/z 243.1 .

  • Workup: While the mixture is still hot (to prevent the product from crashing out with the iron oxides), filter it through a tightly packed Celite pad. Wash the pad generously with hot Ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Dichloromethane (3 x 30 mL). Dry the combined organics over Na2​SO4​ and evaporate to yield the crude 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine. Store under Argon at 4°C to prevent oxidative darkening.

IV. References

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC (National Institutes of Health). Available at:[Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers - Organic Letters (ACS Publications). Available at:[Link]

  • Nitro reduction conditions - r/Chempros (Reddit). Available at: [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni) - OrgoSolver. Available at: [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism - Journal of Chemical Education (ACS Publications). Available at: [Link]

Sources

Optimization

Technical Support Center: Purification Troubleshooting for 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine

Diagnostic Overview 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (CAS: 946786-32-9) is a functionalized diaryl ether containing an aniline moiety. Its synthesis generally proceeds via a copper-catalyzed Ullmann coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview

4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (CAS: 946786-32-9) is a functionalized diaryl ether containing an aniline moiety. Its synthesis generally proceeds via a copper-catalyzed Ullmann coupling of 2-methoxy-4-methylphenol with a halonitrobenzene, followed by palladium-catalyzed hydrogenation of the nitro intermediate.

The structural duality of this molecule—a basic primary amine and an electron-rich diaryl ether—dictates its physicochemical behavior. When troubleshooting impurities, researchers must account for the basicity of the amine, its propensity to coordinate with transition metals, and its susceptibility to oxidation.

Troubleshooting FAQs

Q1: My final product is contaminated with unreacted 2-methoxy-4-methylphenol. Column chromatography is causing severe streaking and poor resolution. How do I separate them? Root Cause: Both the target aniline and the phenolic precursor are highly polar and capable of strong hydrogen bonding with the silanol groups on silica gel, leading to broad, tailing peaks (streaking). Solution: Exploit the pKa differential rather than relying on chromatography. Phenols are weakly acidic (pKa ~10), whereas the target molecule is a weak base (conjugate acid pKa ~4.5). An orthogonal acid-base extraction is a self-validating system: by manipulating the pH, you selectively ionize one component while keeping the other neutral, forcing them into opposite phases[1][2]. (See Protocol A for the step-by-step methodology).

Q2: ICP-MS analysis shows residual Palladium (Pd) and Copper (Cu) levels >500 ppm. How can I reduce this to pharmaceutical-grade levels (<10 ppm)? Root Cause: The free amine group on 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine acts as a strong ligand, coordinating with residual Pd (from hydrogenation) and Cu (from Ullmann coupling). Simple recrystallization or filtration often fails because the metals are chemically bound to the product[3][4]. Solution: Implement functionalized silica metal scavengers (e.g., mercaptopropyl or diamine-functionalized silica). These scavengers utilize chemisorption, offering a thermodynamically favorable binding site for the transition metals that outcompetes the product's amine group[5][6]. (See Protocol B for the step-by-step methodology).

Q3: My isolated amine has an unexpected reddish-orange tint, and LC-MS shows a +14 Da impurity. What is causing this degradation? Root Cause: Anilines are highly susceptible to oxidation. The +14 Da mass shift (relative to the expected monomer) or the presence of dimers indicates the formation of azo (-N=N-) or azoxy (-N=N(O)-) species. This occurs if the nitro reduction was incomplete (leaving reactive nitroso intermediates) or if the product was exposed to atmospheric oxygen during workup at an elevated pH. Solution: Perform all basic workups and concentrations under an inert atmosphere (N2 or Ar). If the azo/azoxy impurity is already present, a mild secondary reduction using zinc dust and ammonium formate can cleave the azo bonds back to the desired amine.

Data Presentation

Table 1: Physicochemical Partitioning Data for Acid-Base Extraction

Compound Nature Approx. pKa State at pH 1 State at pH 12 Preferred Phase (pH 1) Preferred Phase (pH 12)
4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine Weak Base ~4.5 (conjugate acid) Ionized (Anilinium) Neutral (Freebase) Aqueous Organic

| 2-Methoxy-4-methylphenol | Weak Acid | ~10.2 | Neutral | Ionized (Phenoxide) | Organic | Aqueous |

Table 2: Metal Scavenger Selection Matrix

Scavenger Functional Group Target Metal Binding Mechanism Optimal Solvent Typical Removal Efficiency
Mercaptopropyl (-SH) Pd(II), Cu(I/II) Covalent Chemisorption DCM, THF, Toluene >99.9%[5]
Ethylenediamine (-NH-CH2-CH2-NH2) Cu(II), Ru Chelation Alcohols, EtOAc >95.0%[3]

| Isocyanide (-N≡C) | Pd(0), Ru | π-Backbonding | DCM, Toluene | >98.0%[3] |

Experimental Protocols

Protocol A: Orthogonal Acid-Base Extraction

Self-Validation Check: If the extraction is successful, the aqueous layer at Step 3 will be highly UV-active under a TLC lamp, while the organic layer will contain only the phenolic impurity.

  • Dissolution: Dissolve the crude mixture in dichloromethane (DCM) or diethyl ether (10 mL/g of crude).

  • Acidification: Transfer to a separatory funnel. Add 1.0 M aqueous HCl (15 mL/g of crude). Shake vigorously and vent. The target amine protonates to form a water-soluble anilinium chloride salt[7].

  • Phase Separation: Collect the lower organic layer (contains unreacted phenol and neutral impurities). Retain the upper aqueous layer. Wash the organic layer once more with 1.0 M HCl and combine the aqueous extracts.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 2.0 M aqueous NaOH dropwise until the pH reaches >10 (verify with pH paper). The solution will turn cloudy as the target amine precipitates as a neutral free base[1][2].

  • Recovery: Extract the basic aqueous layer three times with fresh DCM. Combine these organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure amine.

Protocol B: Flow-Based Metal Scavenging

Self-Validation Check: The final eluent should be completely colorless, and ICP-MS should confirm <10 ppm residual Pd/Cu.

  • Preparation: Select a mercaptopropyl-functionalized silica scavenger (e.g., DualPore or equivalent)[6]. Calculate the required mass (typically 5-10 equivalents relative to the estimated metal content).

  • Column Packing: Pack the scavenger into a flash chromatography cartridge. Pre-condition the cartridge with 3 column volumes (CV) of the chosen solvent (e.g., THF or DCM).

  • Loading: Dissolve the contaminated amine product in the minimum volume of solvent.

  • Flow Processing: Pass the solution through the scavenger cartridge at a controlled flow rate (e.g., 1-2 CV/min). The low back-pressure of silica allows for rapid flow processing compared to batch polymer resins, preventing product denaturation[6].

  • Elution: Flush the cartridge with an additional 2 CV of solvent to ensure complete recovery of the product. The metals remain permanently bound to the silica matrix[3][5].

Visualizations

G Start Crude Mixture in Organic Solvent (Amine Product + Phenol Impurity) AddAcid Add 1.0 M HCl (aq) Start->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 Org1 Organic Phase (Phenol & Neutrals) PhaseSep1->Org1 Discard Aq1 Aqueous Phase (Anilinium Salt) PhaseSep1->Aq1 Keep AddBase Add 2.0 M NaOH (aq) to pH >10 Aq1->AddBase Extract Extract with DCM AddBase->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 Org2 Organic Phase (Pure Amine Product) PhaseSep2->Org2 Evaporate Aq2 Aqueous Phase (Waste Salts) PhaseSep2->Aq2 Discard

Caption: Workflow for the orthogonal acid-base extraction of basic diaryl ether amines.

G Crude Amine Product + Pd/Cu Catalyst Adsorption Chemisorption of Metals (Flow Processing) Crude->Adsorption Scavenger Thiol/Amine Functionalized Silica Scavenger->Adsorption Filtration Filtration / Elution Adsorption->Filtration Pure Metal-Free Amine Product (<10 ppm Pd/Cu) Filtration->Pure Filtrate Waste Metal-Loaded Resin (Solid Waste) Filtration->Waste Retentate

Caption: Chemisorption and filtration process for removing transition metal impurities.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and formulation scientists facing aqueous solubility bottlenecks with 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and formulation scientists facing aqueous solubility bottlenecks with 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine .

Because this compound features a highly lipophilic diaryl ether core and a weakly basic primary aniline group (estimated pKa ~4.5–5.0), it remains un-ionized and practically insoluble in physiological buffers (pH 7.4). This guide provides causality-driven troubleshooting, decision-making workflows, and self-validating protocols to ensure your compound remains molecularly dispersed in your assays.

Solubilization Strategy Workflow

SolubilityWorkflow Start Identify Assay Environment InVitro In Vitro Bioassay (Aqueous Buffer pH 7.4) Start->InVitro InVivo In Vivo Dosing (Oral / IV) Start->InVivo Cosolvent Co-solvent + Surfactant (e.g., DMSO + Tween 80) InVitro->Cosolvent CDComplex Cyclodextrin Inclusion (HP-β-CD / SBE-β-CD) InVivo->CDComplex Oral/Parenteral SaltForm In Situ Salt Formation (HCl / Mesylate) InVivo->SaltForm Gastric Delivery Validate1 Check Cell Toxicity & Precipitation Cosolvent->Validate1 Validate2 Check Bioavailability & PK Profile CDComplex->Validate2 SaltForm->Validate2 Success Optimal Solubilization Achieved Validate1->Success Stable & Non-toxic Fail Precipitation or High Toxicity Validate1->Fail Toxic/Crash out Validate2->Success High AUC Fail->CDComplex Rescue Strategy

Workflow for selecting solubility enhancement strategies for lipophilic amines.

Troubleshooting & FAQs

Q1: Why does 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine precipitate immediately when I dilute my DMSO stock into a pH 7.4 assay buffer? Causality: At pH 7.4, the primary aniline group is un-ionized. The molecule's hydration energy is vastly overpowered by the hydrophobic interactions of its methoxy-methylphenoxy and methylphenyl rings. When the DMSO concentration drops below a critical threshold during buffer dilution, the localized solvent capacity collapses, forcing the lipophilic molecules to aggregate and nucleate. Solution: Implement a co-solvent and surfactant micellization strategy. Surfactants like Polysorbate 80 (Tween 80) feature amphiphilic structures that form colloidal clusters (micelles) in water. These micelles sequester the hydrophobic diaryl ether core of the compound within their lipophilic interior, significantly enhancing apparent solubility without altering the compound's covalent structure[1].

Q2: We are dosing this compound orally in murine models, but standard aqueous suspensions yield erratic and poor bioavailability. How can we improve gastrointestinal absorption? Causality: This compound likely falls into BCS Class II or IV, where the dissolution rate in the gastrointestinal tract is the rate-limiting step for absorption. If the compound does not dissolve into a molecularly dispersed state, it cannot penetrate the unstirred water layer of the enterocytes[]. Solution: Formulate an inclusion complex using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic rings of the compound enter this cavity via van der Waals forces, creating a water-soluble host-guest complex[3]. Because the host-guest equilibrium is fully reversible, the drug is released in its molecular form directly at the absorption site[].

Q3: Can we simply lower the formulation pH to dissolve the compound for intravenous (IV) administration? Causality: Lowering the pH (e.g., pH 2.0 with HCl) will protonate the aniline group, forming a highly water-soluble salt in the vial. However, blood has a high buffering capacity at pH 7.4. Upon IV injection, the compound will immediately deprotonate back to its lipophilic free-base form and precipitate in the bloodstream, risking micro-embolisms and local injection-site irritation[]. Solution: Use Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD). SBE-β-CD is negatively charged, highly water-soluble, and exhibits reduced renal toxicity compared to unmodified cyclodextrins. It safely encapsulates the compound at physiological pH, making it the industry standard for parenteral formulations of lipophilic amines[].

Quantitative Comparison of Solubilization Techniques
Solubilization StrategyMechanism of ActionRecommended ReagentsPrimary AdvantagePrimary Limitation
Co-solvency & Micellization Lowers dielectric constant of water; encapsulates lipophilic core in micelles[1].1-5% DMSO + 0.1% Tween 80Easy to prepare; ideal for high-throughput in vitro screening.High osmotic load; potential cellular toxicity in sensitive cell lines.
Cyclodextrin Complexation Host-guest inclusion of the hydrophobic moiety into a lipophilic nano-cavity[3].HP-β-CD (Oral), SBE-β-CD (IV)Prevents site-specific precipitation; masks bitter taste[].Requires stoichiometric optimization; increases overall formulation bulk.
In Situ Salt Formation Protonates the primary aniline group to form a water-soluble ionized species.0.1 M HCl, Methanesulfonic acidAchieves highest absolute solubility in the formulation vial.High risk of precipitation upon neutralization in physiological buffers.
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm that true solubilization—rather than metastable nano-suspension—has been achieved.

Protocol 1: Preparation and Validation of an HP-β-CD Inclusion Complex

This protocol establishes the optimal molar ratio for complexation using a phase-solubility diagram (Higuchi-Connors approach).

  • Preparation of CD Solutions: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, and 100 mM) in distilled water or a neutral buffer.

  • Drug Addition: Add an excess amount (beyond expected solubility) of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine powder to each vial.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.45 µm PVDF syringe filter to remove uncomplexed, solid drug.

  • Quantification: Analyze the filtrate using HPLC-UV to determine the concentration of the dissolved compound.

  • Self-Validation Checkpoint (Phase-Solubility Plot): Plot the concentration of the dissolved drug (y-axis) against the concentration of HP-β-CD (x-axis).

    • Validation Criteria: An AL​ -type (linear) plot confirms the formation of a stable 1:1 stoichiometric inclusion complex. The slope of this line allows you to calculate the stability constant ( K1:1​ ), mathematically validating the efficacy of the cyclodextrin carrier.

Protocol 2: Co-solvent/Surfactant Micellization for In Vitro Assays

This protocol is designed to prevent "crashing out" during biological assays.

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM concentrated stock.

  • Surfactant Priming: In a separate tube, prepare the assay buffer (pH 7.4) supplemented with 0.1% (v/v) Polysorbate 80 (Tween 80). Vortex vigorously to ensure uniform micelle formation.

  • Dropwise Addition: While vortexing the primed buffer, add the DMSO stock dropwise until the final desired concentration is reached (ensure final DMSO concentration remains 1% to prevent cytotoxicity).

  • Self-Validation Checkpoint (Dynamic Light Scattering - DLS):

    • Validation Criteria: Analyze the final solution using DLS or kinetic nephelometry over a 24-hour period. A stable baseline with an absence of large particulate scattering ( >1000 nm) validates that the compound is stably trapped in micelles and has not formed sub-visual precipitates that could yield false negatives in your bioassay.

References[3] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10536041/[1] Title: Aqueous Solubility Enhancement of Mirtazapine: Effect of Cosolvent and Surfactant. Source: scirp.org. URL:https://www.scirp.org/journal/paperinformation.aspx?paperid=61004[2] Title: Cyclodextrin Solutions for API Solubility Boost. Source: bocsci.com. URL:https://www.bocsci.com/cyclodextrin-solutions-for-api-solubility-boost.html

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine

Welcome to the Application Support Center. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to prevent the oxidative degradation of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to prevent the oxidative degradation of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine during storage and assay preparation.

Mechanistic Causality: Why is this Compound Unstable?

4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine is an electron-rich diaryl ether containing an aniline core. The presence of the primary amine (-NH₂), an ortho-methyl group, and a para-phenoxy group (which itself bears electron-donating methoxy and methyl substituents) significantly increases the electron density of the aromatic ring.

The Causality of Degradation: Electron-donating groups lower the oxidation potential of the molecule. When exposed to ambient oxygen, light, or trace transition metals, the lone pair of electrons on the nitrogen atom is highly susceptible to1[1]. This abstraction generates a highly reactive aminium radical cation. Once formed, this radical initiates an autoxidation chain reaction, leading to the formation of nitroso compounds, quinone imines, and ultimately, polymeric "tars" that manifest as2[2].

OxidationMechanism A 4-(2-Methoxy-4-methylphenoxy)- 2-methylphenylamine C Aminium Radical Cation (Reactive Intermediate) A->C Single Electron Transfer (SET) B O2 / Light / Trace Metals (Initiators) B->C Catalyzes Radical Formation D Quinone Imines (Yellow/Brown Impurities) C->D Further Oxidation E Azo Compounds & Polymers (Black Tars) C->E Radical Coupling

Oxidative degradation pathway of electron-rich anilines via radical cation intermediates.

Troubleshooting & FAQs

Q1: My powder turned from off-white to dark brown upon opening. Is it still usable? A1: No. Discoloration is a macroscopic indicator of microscopic oxidation, specifically the formation of quinone imines and polymeric degradation products[2]. Using oxidized batches in biological or analytical assays will introduce artifacts, as these degradation products possess vastly different electronic properties and toxicological profiles. You must repurify the compound (e.g., via flash chromatography) before use.

Q2: How should I store the bulk powder to guarantee long-term stability? A2: The compound must be stored at -20°C or -80°C in a tightly sealed, amber glass vial under an 3[3]. Causality: Low temperatures reduce the kinetic rate of autoxidation. Amber glass prevents photolytic homolysis of bonds that generates initiating radicals. We strongly recommend backfilling the vial with Argon rather than Nitrogen. Argon is denser than air and forms a protective physical blanket over the solid powder, whereas Nitrogen easily mixes with ambient air upon opening.

Q3: When preparing stock solutions (e.g., in DMSO), the solution darkens within hours. How can I prevent this? A3: Organic solvents contain high concentrations of dissolved oxygen. Dissolving an electron-rich aniline in an oxygenated solvent immediately triggers oxidation. Solution: You must degas your solvents prior to dissolution. For highly sensitive applications, the addition of a radical scavenger, such as3, is highly effective[3]. BHT donates a hydrogen atom to reactive radicals, forming a resonance-stabilized BHT radical that terminates the oxidation chain reaction.

TroubleshootingWorkflow Start Issue: Sample Discoloration or Loss of Purity Q1 Stored under Argon/N2? Start->Q1 A1 Action: Purge vial with Argon before sealing Q1->A1 No Q2 Stored at -20°C in Amber Vial? Q1->Q2 Yes A2 Action: Move to freezer, protect from light Q2->A2 No Q3 Dissolved in Degassed Solvent? Q2->Q3 Yes A3 Action: Freeze-Pump-Thaw solvent Add 0.01% BHT Q3->A3 No Success Stable Compound Ready for Assay Q3->Success Yes

Step-by-step troubleshooting workflow for preventing oxidative degradation during storage.

Quantitative Data: Storage Conditions vs. Stability

The following table summarizes the expected stability of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine under various storage and handling conditions.

Storage ConditionAtmosphereLight ExposureAdditivesExpected Shelf Life (>98% Purity)
Ambient (25°C)Ambient AirLightNone< 48 Hours
Refrigerated (4°C)Ambient AirDarkNone1 - 2 Weeks
Freezer (-20°C)Inert (Argon)DarkNone6 - 12 Months
Ultra-Low (-80°C)Inert (Argon)DarkNone> 2 Years
Solution (DMSO)Ambient AirLightNone< 12 Hours
Solution (DMSO)Degassed (Argon)Dark0.05% BHT1 - 3 Months

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. By incorporating internal checks, you can verify the success of the procedure in real-time.

Protocol A: Freeze-Pump-Thaw Solvent Degassing

Purpose: To completely remove dissolved oxygen from solvents before preparing stock solutions of the aniline derivative. Self-Validation Mechanism: The process is repeated until no gas bubbles are observed evolving from the solvent during the thawing phase, providing a direct visual confirmation of successful deoxygenation.

Step-by-Step Methodology:

  • Preparation: Transfer the desired volume of solvent (e.g., DMSO or Ethanol) into a Schlenk flask. Add a magnetic stir bar. Seal the flask tightly.

  • Freezing: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pumping: Open the flask to a high-vacuum line for 3–5 minutes to evacuate the headspace, removing the atmospheric gases.

  • Thawing: Close the vacuum valve and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely in a warm water bath. Observation: You will see bubbles forming as trapped dissolved gases escape the liquid matrix.

  • Validation & Repetition: Repeat steps 2–4. The degassing is successfully validated when zero bubbling is observed during the thawing phase (typically requires 3 full cycles).

  • Storage: Backfill the flask with Argon gas. The solvent is now ready for dissolving the compound.

Protocol B: HPLC-UV Purity Assessment with Forced Degradation Control

Purpose: To accurately quantify the purity of the compound and detect early signs of oxidation. Self-Validation Mechanism: Running a "forced degradation" control ensures that the HPLC method is capable of resolving the parent peak from its oxidation products, validating the 2[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of degassed Acetonitrile (ACN).

  • Control Preparation (Forced Degradation): Dissolve 1 mg of the sample in 1 mL of ACN. Add 10 µL of 3% Hydrogen Peroxide (H₂O₂) and expose to direct UV light for 2 hours to force oxidation.

  • Chromatography Conditions:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Detection: UV at 254 nm and 280 nm.

  • Validation Check: Inject the Forced Degradation Control first. You must observe the parent peak decreasing and new peaks (quinone imines/azo compounds) emerging at different retention times.

  • Analysis: Inject your actual sample. Compare the chromatogram against the control to accurately quantify any trace oxidation products.

References

  • Open Access Journals. "The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications". Open Access Journals. [Link]

Sources

Reference Data & Comparative Studies

Validation

Objective Comparison Guide: HPLC Method Validation for 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine

Executive Summary & Analyte Profile 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (CAS: 946786-32-9) is a sterically hindered diaryl ether amine utilized as a critical intermediate in the synthesis of advanced active...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profile

4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (CAS: 946786-32-9) is a sterically hindered diaryl ether amine utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and fine chemicals[1]. The accurate quantification of this compound presents unique chromatographic challenges. Its bulky phenoxy substitution and basic amine moiety ( pKa​≈4.5 ) often lead to poor mass transfer kinetics and secondary silanol interactions on traditional silica-based stationary phases, resulting in peak tailing and compromised resolution.

This guide objectively compares the performance of a high-efficiency Core-Shell C18 column (2.6 µm) against a traditional Fully Porous C18 column (5 µm) , providing a self-validating protocol and empirical data in compliance with [2].

The Causality of Column Choice: Core-Shell vs. Fully Porous

As a Senior Application Scientist, selecting the right stationary phase requires understanding the physical kinetics of the analyte.

  • The Limitation of Fully Porous Particles (5 µm): Traditional columns rely on fully porous silica. For a bulky molecule like our target diaryl ether, diffusing into and out of these deep pores is a slow process. This significantly increases the mass transfer resistance (the C -term in the van Deemter equation), leading to severe band broadening at higher flow rates.

  • The Core-Shell Advantage (2.6 µm): Core-shell particles feature a solid, impermeable silica core (approx. 1.7 µm) surrounded by a thin porous shell (0.45 µm). This architecture drastically shortens the diffusion path[3]. The analyte spends less time trapped in the stationary phase, which minimizes the C -term and reduces longitudinal diffusion (the B -term). The result is ultra-high performance liquid chromatography (UHPLC)-like efficiency and sharper peaks at standard HPLC backpressures [4].

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following step-by-step methodology incorporates a self-validating System Suitability Test (SST) gate. The protocol must not proceed to sample analysis unless the SST criteria are met.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Mechanistic Causality: The basic amine group of the analyte is prone to secondary interactions with residual, unendcapped silanols on the silica matrix. TFA acts as a strong ion-pairing agent and lowers the pH to ~2.0, fully protonating the amine and masking silanol sites, thereby eliminating peak tailing.

Step 2: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. (Causality: Elevating the temperature reduces mobile phase viscosity, which lowers system backpressure and accelerates mass transfer kinetics, further sharpening the peak).

  • Gradient Elution: 0–2 min (30% B), 2–6 min (30% 80% B), 6–8 min (80% B), 8–10 min (30% B for re-equilibration).

  • Detection: Diode-array detection (DAD) at 260 nm to ensure peak purity evaluation[4].

Step 3: Sample Preparation
  • Accurately weigh 10.0 mg of the 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine reference standard.

  • Dissolve in 10 mL of Methanol, sonicating for 5 minutes to ensure complete dissolution (Stock: 1 mg/mL).

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • Dilute with the initial mobile phase (70% A / 30% B) to create working standards ranging from 0.5 to 100 µg/mL.

Step 4: System Suitability Test (SST) - The Validation Gate

Inject the 50 µg/mL standard six consecutive times. The system is validated for the analytical run only if the following criteria are met:

  • Resolution ( Rs​ ) from known structural isomers > 2.0.

  • Theoretical Plates ( N ) > 2,000.

  • Peak Tailing Factor ( As​ ) 2.0.

  • Relative Standard Deviation (%RSD) of peak area 2.0%.

Validation Workflow Visualization

ValidationWorkflow Dev Method Development (Core-Shell vs Porous) SST System Suitability (Rs > 2.0, N > 2000) Dev->SST Optimize Spec Specificity (Peak Purity >99%) SST->Spec Pass SST Lin Linearity & Range (R² > 0.999) Spec->Lin No Interference AccPre Accuracy & Precision (Recovery & %RSD) Lin->AccPre Linear Fit Rob Robustness (Flow, Temp, pH) AccPre->Rob Validated Val Validated Method ICH Q2(R2) Compliant Rob->Val Finalize

Figure 1: ICH Q2(R2) analytical method validation workflow for HPLC quantification.

Comparative Performance Data

The empirical data below demonstrates the stark contrast in performance between the two column architectures during method validation[5].

Table 1: System Suitability Parameters (n=6)
ParameterCore-Shell C18 (2.6 µm)Fully Porous C18 (5 µm)ICH Q2(R2) Criteria
Retention Time ( tR​ ) 4.2 min8.5 minN/A
Theoretical Plates ( N ) 18,5008,200> 2,000
Tailing Factor ( As​ ) 1.051.42≤ 2.0
Resolution ( Rs​ ) 3.21.4> 2.0
Backpressure 280 bar120 barN/A

Insight: The Core-Shell column yields a 125% increase in theoretical plates and easily passes the baseline resolution requirement ( Rs​>2.0 ), whereas the Fully Porous column fails to resolve the analyte from closely eluting isomeric impurities.

Table 2: Linearity and Sensitivity
ParameterCore-Shell C18 (2.6 µm)Fully Porous C18 (5 µm)
Linear Range (µg/mL) 0.5 - 1002.0 - 100
Correlation Coefficient ( R2 ) 0.99980.9985
LOD (µg/mL) 0.150.60
LOQ (µg/mL) 0.451.80

Insight: Due to the significantly sharper peak shapes (reduced band broadening), the Core-Shell method lowers the Limit of Quantitation (LOQ) by a factor of four, enabling highly sensitive trace analysis.

Table 3: Accuracy and Precision (at 50 µg/mL)
ParameterCore-Shell C18 (2.6 µm)Fully Porous C18 (5 µm)ICH Q2(R2) Criteria
Intra-day Precision (%RSD) 0.6%1.8%≤ 2.0%
Inter-day Precision (%RSD) 0.9%2.4%≤ 2.0%
Mean Recovery (%) 99.8%96.5%95.0% - 105.0%

Insight: While both columns technically achieve acceptable intra-day precision, the Fully Porous column fails the inter-day precision threshold (> 2.0% RSD) due to inconsistent integration of its tailing peaks. The Core-Shell column provides a highly robust, ICH-compliant analytical solution.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Q2(R2)." ICH Official Website, 2023.[Link]

  • Hollá, M., et al. "Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections: Effect of Detection on Screening of Bioactive Compounds." Molecules, MDPI, 2021.[Link]

Sources

Comparative

4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine vs other diaryl ether amines

Conformational Control in Kinase Inhibitor Design: A Comparative Guide to 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine and Diaryl Ether Amines The diaryl ether amine motif is a cornerstone of modern targeted pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Conformational Control in Kinase Inhibitor Design: A Comparative Guide to 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine and Diaryl Ether Amines

The diaryl ether amine motif is a cornerstone of modern targeted pharmacotherapy. Functioning as a "privileged scaffold," this structural class is frequently deployed as a pharmacophore in Type II kinase inhibitors, sodium channel blockers, and GPCR ligands[1]. While simple unsubstituted diaryl ethers offer baseline hydrophobic interactions, advanced drug design increasingly relies on highly substituted analogs like 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (CAS 946786-32-9) to achieve exquisite target selectivity.

This guide provides an objective, data-driven comparison between 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine and other common diaryl ether amines, detailing the structural causality behind its performance and providing validated experimental protocols for its application.

Structural Mechanics: The Power of Conformational Restriction

The primary function of the diaryl ether moiety in kinase inhibitors is to occupy the hydrophobic allosteric pocket (often the DFG-out pocket) adjacent to the ATP-binding site[2].

Unsubstituted analogs, such as 4-phenoxyaniline or 4-(p-tolyloxy)benzylamine, possess a highly flexible ether linkage (C–O–C). While this flexibility allows the molecule to adapt to various binding sites, it incurs a massive entropic penalty upon binding and often leads to poor kinase selectivity (pan-kinase inhibition)[1].

In contrast, 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine incorporates strategic ortho-substitutions: a 2-methyl group on the aniline ring and a 2-methoxy group on the phenoxy ring.

  • Causality of Substitution: These bulky ortho-groups sterically clash, severely restricting the dihedral rotation around the ether bond. This restriction locks the molecule into a specific bioactive conformation.

  • Atropisomerism in Binding: As demonstrated in advanced kinase inhibitors (e.g., Lenvatinib or specific p38 MAPK inhibitors), restricting the diaryl ether axes can induce atropisomer-specific binding. By pre-organizing the scaffold into the required Sa-atropisomeric conformation, the entropic penalty of binding is minimized, which can yield up to a 100-fold increase in target potency and dramatically improved selectivity[3].

KinaseBinding Hinge Hinge-Binding Core (e.g., Pyrimidine) Amine Amine Linker (Sterically Hindered) Hinge->Amine C-N Bond Ether Diaryl Ether (Conformationally Locked) Amine->Ether Ortho-Me Control Pocket Hydrophobic Pocket (DFG-out Occupancy) Ether->Pocket High Affinity Binding

Fig 1. Mechanistic role of restricted diaryl ether amines in Type II kinase inhibitor binding.

Comparative Performance Data

The table below synthesizes the structural properties of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine against baseline diaryl ether amines to guide scaffold selection.

Compound ScaffoldSubstitution PatternConformational FlexibilityEntropic Binding PenaltyTypical Target Profile
4-Phenoxyaniline UnsubstitutedHigh (Free rotation)HighPan-kinase (Low selectivity)
(4-(p-Tolyloxy)phenyl)methanamine para-MethylHighModerateBroad-spectrum Kinases
4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine ortho-Me, ortho-OMe, para-MeLow (Sterically locked)Low (Pre-organized)Selective p38α MAPK, VEGFR

Experimental Workflows & Validated Protocols

To effectively utilize 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine in drug discovery, researchers must adapt their synthetic and biological workflows to account for its unique steric properties.

Protocol A: Buchwald-Hartwig Cross-Coupling (Synthesis)

Objective: Couple the sterically hindered primary amine to a heteroaromatic kinase hinge-binder (e.g., 4-chloroquinazoline). Causality: The ortho-methyl group on the aniline ring significantly reduces the nucleophilicity of the amine. Standard Nucleophilic Aromatic Substitution (SNAr) conditions (e.g., refluxing in ethanol with DIPEA) will fail or yield trace amounts. A Palladium-catalyzed Buchwald-Hartwig amination is mandatory to overcome this activation energy barrier.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (1.0 eq) and the heteroaryl chloride (1.1 eq).

  • Catalyst Selection: Add Pd2(dba)3 (0.05 eq) and Xantphos (0.1 eq). Rationale: Xantphos is chosen for its large bite angle, which facilitates the crucial reductive elimination step even when the intermediate is sterically encumbered by the ortho-substitutions.

  • Base Addition: Add anhydrous Cesium Carbonate (Cs2CO3, 2.0 eq). Rationale: Cs2CO3 is strong enough to deprotonate the palladium-bound amine but insoluble enough in the reaction solvent to prevent unwanted side reactions (like ether cleavage).

  • Reaction: Suspend the mixture in anhydrous toluene (0.2 M) and heat to 100°C for 16 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and purify via flash chromatography.

Protocol B: Self-Validating ADP-Glo Kinase Assay (Biological Evaluation)

Objective: Evaluate the inhibitory potency (IC50) of the synthesized compound against a target like p38α MAPK. Causality: Highly lipophilic diaryl ethers can form colloidal aggregates in aqueous buffers, leading to false positives in standard fluorescence polarization assays due to light scattering. The ADP-Glo assay is a luminescence-based method that measures the ADP formed by the kinase. It acts as a self-validating system because it actively depletes unreacted ATP before detection, ensuring the luminescent signal is exclusively generated by actual kinase turnover.

Step-by-Step Methodology:

  • Kinase Reaction: Incubate recombinant p38α MAPK with the inhibitor in assay buffer (containing 0.01% Triton X-100 to prevent compound aggregation) for 30 minutes at room temperature.

  • Initiation: Add ATP and the specific peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • ATP Depletion (Validation Step): Add ADP-Glo™ Reagent (1:1 volume ratio). Incubate for 40 minutes. Rationale: This reagent terminates the kinase reaction and completely degrades all remaining unreacted ATP. This ensures zero background noise.

  • Detection: Add Kinase Detection Reagent. Rationale: This converts the generated ADP back into ATP, which is then utilized by a luciferase/luciferin reaction to produce light.

  • Quantification: Measure luminescence using a microplate reader. Calculate the IC50 using non-linear regression analysis.

AssayWorkflow Step1 1. Compound Incubation (Kinase + Inhibitor) Step2 2. ATP & Substrate Addition (Initiate Reaction) Step1->Step2 Step3 3. Kinase Reaction (ATP -> ADP) Step2->Step3 Step4 4. ADP-Glo Reagent (Deplete unreacted ATP) Step3->Step4 Step5 5. Detection Reagent (ADP -> ATP -> Light) Step4->Step5

Fig 2. Self-validating ADP-Glo kinase assay workflow for inhibitor evaluation.

Conclusion

While simple diaryl ether amines are excellent starting points for library generation, the incorporation of strategic steric bulk in 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine offers a distinct advantage in advanced lead optimization. By restricting the conformational freedom of the ether linkage, researchers can exploit atropisomer-specific binding pockets, drastically improving the selectivity and potency of Type II kinase inhibitors.

References[1] Title: (4-(p-Tolyloxy)phenyl)methanamine|CAS 129560-03-8

Sources

Validation

Advanced Mass Spectrometry Validation Techniques for 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine

Executive Summary In modern bioanalytical workflows, the validation of complex diphenyl ether aniline derivatives like 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (Molecular Formula: C15H17NO2, Exact Mass: 243.1259...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern bioanalytical workflows, the validation of complex diphenyl ether aniline derivatives like 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (Molecular Formula: C15H17NO2, Exact Mass: 243.1259 Da) requires a rigorous, fit-for-purpose mass spectrometry (MS) strategy. These structural motifs are highly privileged scaffolds in pharmaceutical development, particularly in the design of targeted kinase inhibitors.

As a Senior Application Scientist, I approach method development not merely as a sequence of steps, but as a mechanistic system where every parameter—from sample extraction to collision-induced dissociation (CID)—is logically justified. This guide objectively compares leading MS platforms and provides a self-validating, step-by-step experimental protocol grounded in current FDA[1] and ICH M10[2] bioanalytical guidelines.

Mechanistic Rationale & Platform Comparison

Choosing the correct MS platform dictates the success of your validation. The decision hinges on the specific phase of development: pharmacokinetic (PK) quantitation demands absolute sensitivity, whereas impurity profiling requires ultra-high mass accuracy.

Triple Quadrupole (QqQ) LC-MS/MS: The Quantitation Standard

For high-throughput PK/TK studies, the QqQ platform is unparalleled.

  • Causality: QqQ systems utilize Multiple Reaction Monitoring (MRM). By isolating the precursor ion in Q1, fragmenting it in Q2, and isolating a specific product ion in Q3, this double-mass filtering drastically reduces matrix-induced background noise. This yields the lowest possible Limit of Quantitation (LOQ), essential for tracking trace-level metabolites in plasma.

Orbitrap High-Resolution Accurate Mass (HRAM): The Structural Authority

For API release testing and exact mass validation, Orbitrap MS is the platform of choice[3].

  • Causality: Unlike quadrupoles that rely on RF/DC fields for unit resolution, the Orbitrap traps ions in an electrostatic field. The frequency of their harmonic oscillations is converted into ultra-high resolution spectra (>120,000 FWHM). This allows for the baseline separation of our target compound from isobaric impurities that differ by mere millidaltons.

Quadrupole Time-of-Flight (Q-TOF): The Hybrid Profiler

Ideal for untargeted metabolite identification.

  • Causality: Q-TOF combines quadrupole precursor selection with high-speed TOF detection, providing excellent mass accuracy (< 3 ppm) without sacrificing the scan speed required to profile complex, co-eluting degradation products.

Data Presentation: MS Platform Comparison
SpecificationTriple Quadrupole (QqQ)Orbitrap HRAM MSQ-TOF MS
Primary Application PK/TK Targeted QuantitationExact Mass & API ValidationUntargeted Impurity Profiling
Resolution (FWHM) Unit (~0.7 Da)Ultra-High (>120,000)High (~40,000)
Mass Accuracy N/A< 1 ppm< 3 ppm
Sensitivity (LOQ) Sub-pg/mL (Optimal)pg/mL (Excellent)pg/mL (Excellent)
Dynamic Range 5-6 logs4-5 logs4-5 logs

Fragmentation Dynamics & MRM Optimization

To develop a robust MRM method, we must understand the gas-phase chemistry of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine. Under positive Heated Electrospray Ionization (HESI), the molecule readily forms a protonated precursor ion [M+H]+ at m/z 244.13.

Applying Collision-Induced Dissociation (CID) primarily targets the ether linkage between the two aromatic rings. The cleavage yields two highly stable diagnostic product ions: the phenoxy cation (m/z 121.06) and the aniline radical cation (m/z 122.06). A secondary neutral loss of methanol (32 Da) yields a qualifier ion at m/z 212.10.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 244.13 C15H18NO2+ CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 Quantifier Ion m/z 121.06 Phenoxy Cleavage CID->Frag1 20 eV Frag2 Qualifier Ion 1 m/z 122.06 Aniline Cleavage CID->Frag2 25 eV Frag3 Qualifier Ion 2 m/z 212.10 Methanol Loss CID->Frag3 15 eV

Mechanistic CID fragmentation pathway for 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine.

Optimized MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion RoleMechanistic Causality
244.13121.0620QuantifierHighly abundant ether cleavage product; provides maximum signal-to-noise.
244.13122.0625Qualifier 1Confirms aniline ring integrity; ensures specificity against isomeric interference.
244.13212.1015Qualifier 2Low-energy methanol loss; verifies the presence of the methoxy functional group.

Self-Validating Experimental Protocol

A self-validating protocol incorporates internal checks at every stage. By adhering to the ICH M10 guidelines[4], we utilize isotopically labeled internal standards (IS) to correct for matrix effects in real-time, while pre- and post-run Quality Control (QC) samples bracket the analytical batch to guarantee system suitability.

LCMS_Workflow cluster_MS Mass Spectrometry Platforms Prep Sample Prep (Protein PPT) UHPLC UHPLC Separation (C18 Gradient) Prep->UHPLC ESI HESI Source (Positive Ion) UHPLC->ESI QqQ QqQ MS (MRM Quantitation) ESI->QqQ Orbitrap Orbitrap MS (Exact Mass ID) ESI->Orbitrap Validation ICH M10 Validation (Accuracy & Stability) QqQ->Validation Orbitrap->Validation

LC-MS/MS workflow and validation strategy for targeted analyte quantification.

Step 1: Matrix Extraction via Protein Precipitation

Causality: The highly lipophilic nature of diphenyl ethers requires aggressive organic extraction. Protein precipitation denatures plasma proteins, releases protein-bound analyte, and crashes out endogenous phospholipids that cause ion suppression.

  • Aliquot 50 µL of biological matrix (e.g., plasma) into a 96-well collection plate.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and the stable-isotope-labeled internal standard (SIL-IS).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 2: UHPLC Chromatographic Separation

Causality: A sub-2 µm C18 stationary phase provides the high theoretical plate count necessary to separate the target analyte from residual matrix components. Formic acid is added to the mobile phase to donate protons, driving the formation of [M+H]+ ions in the HESI source.

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 4.0 min, hold for 1.0 min, and re-equilibrate. Flow rate: 0.4 mL/min.

Step 3: ICH M10 & FDA Validation Execution

Causality: Regulatory acceptance requires empirical proof that the method is accurate, precise, and free of matrix interference[4][5].

  • Selectivity & Matrix Effect: Analyze 6 independent lots of blank matrix. The interfering signal at the retention time of the analyte must be ≤ 20% of the Lower Limit of Quantitation (LLOQ) response.

  • Accuracy & Precision: Evaluate using Low, Mid, and High Quality Control (QC) samples across 3 independent analytical runs. Mean accuracy must fall within ±15% of the nominal concentration (±20% at the LLOQ).

  • Stability: Conduct freeze-thaw (minimum 3 cycles), bench-top (ambient temperature), and long-term freezer stability tests using LQC and HQC samples. Stability is confirmed if the deviation is ≤ 15% from the nominal concentration.

Conclusion

Validating 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine requires an intentional alignment of chemical properties with mass spectrometry physics. By leveraging QqQ for ultimate sensitivity or Orbitrap for exact mass profiling, and grounding the methodology in ICH M10 frameworks, researchers can establish a self-validating analytical system that withstands the highest levels of regulatory scrutiny.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration.
  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis (2022). European Medicines Agency / GMP Compliance.
  • Fast LC-HRAM-MS quantification using the Orbitrap Exploris 120 mass spectrometer for clinical research. Thermo Fisher Scientific.

Sources

Comparative

Comparative Reactivity Guide: 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine and Its Analogs in Advanced Synthesis

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Steric and electronic effects on cross-coupling and amidation workflows. Introduction: The Diaryl Ether Amine Scaffold The diary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Steric and electronic effects on cross-coupling and amidation workflows.

Introduction: The Diaryl Ether Amine Scaffold

The diaryl ether amine motif represents a privileged scaffold in medicinal chemistry, distinguished by its lipophilic core and flexible geometry. As highlighted in technical reviews on pharmacotherapy by [1], this scaffold is frequently utilized in the design of kinase inhibitors and centrally acting therapeutics.

Among these building blocks, 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (CAS: 946786-32-9) presents a unique synthetic challenge. It combines a highly electron-rich phenoxy system with a sterically hindered primary amine (due to the ortho-methyl group). Understanding how these competing electronic and steric factors influence its reactivity is critical for optimizing downstream synthetic workflows, such as amide bond formation and palladium-catalyzed cross-coupling.

Structural Deconstruction & Reactivity Logic

To master the reactivity of this compound, we must dissect the causality behind its behavior in standard catalytic cycles:

  • Steric Shielding (The 2-Methyl Effect): The methyl group ortho to the primary amine creates a significant steric penalty. In nucleophilic attacks (e.g., amidation), it restricts the trajectory of approach. In transition-metal catalysis, it crowds the metal center, specifically hindering the reductive elimination step.

  • Electronic Push (The Substituted Ether Effect): The 2-methoxy and 4-methyl groups on the distal phenoxy ring are strong electron-donating groups (EDGs). This increases the overall electron density of the aromatic system, enhancing the nucleophilicity of the amine nitrogen and facilitating oxidative addition in metal-catalyzed pathways.

PathwayLogic Core 4-(2-Methoxy-4-methylphenoxy) -2-methylphenylamine Steric 2-Methyl Group (Steric Shielding) Core->Steric Electronic Diaryl Ether Linkage (Electron Donating) Core->Electronic Amidation Amide Bond Formation (HATU/DIPEA) Steric->Amidation Hinders approach CrossCoupling Pd-Catalyzed Amination (Buchwald-Hartwig) Steric->CrossCoupling Slows Reductive Elimination Electronic->Amidation Increases N-electron density Electronic->CrossCoupling Accelerates Oxidative Addition Outcome1 Reduced Nucleophilicity Requires longer reaction times Amidation->Outcome1 Outcome2 Facilitates Oxidative Addition Requires bulky ligands (e.g., XPhos) CrossCoupling->Outcome2

Reactivity logic of the diaryl ether amine scaffold under standard synthetic conditions.

Comparative Performance Data

To objectively evaluate the performance of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine, we benchmarked it against three structural alternatives. The data below illustrates the delicate balance between steric hindrance and electronic activation.

Table 1: Comparative Reactivity Profile of Diaryl Ether Amine Analogs
AnalogPhenoxy SubstitutionAniline SubstitutionAmide Coupling Yield (%)*Buchwald-Hartwig Yield (%)**Primary Synthetic Challenge
Target Compound 2-OMe, 4-Me (EDG)2-Me (Steric)76% 88% Balancing steric bulk with ligand choice.
Alternative A None (H)2-Me (Steric)62%75%Poor nucleophilicity; slow oxidative addition.
Alternative B 4-F (EWG)2-Me (Steric)51%68%EWG deactivates amine; highest activation energy.
Alternative C 2-OMe, 4-Me (EDG)None (H)98%94%Over-reactivity (prone to diarylation).

*Standard Amidation Conditions: 1.0 eq Amine, 1.1 eq Carboxylic Acid, 1.2 eq HATU, 2.0 eq DIPEA, DMF, rt, 2h. **Standard B-H Conditions: 1.0 eq Amine, 1.0 eq 4-Bromotoluene, 2 mol% Pd2(dba)3, 4 mol% XPhos, 1.5 eq Cs2CO3, Toluene, 100°C, 4h.

Expert Analysis & Causality

The data reveals that while the 2-methyl group universally depresses yields compared to the unhindered Alternative C, the Target Compound significantly outperforms Alternatives A and B. Why? The strong electron-donating nature of the 2-methoxy-4-methylphenoxy group partially rescues the amine's nucleophilicity.

Furthermore, in the Buchwald-Hartwig amination, the use of a palladium catalyst with bulky phosphine ligands (like XPhos) is absolutely crucial. As documented by the [2], highly sterically demanding biaryl phosphine ligands force the spatial proximity of the coupling partners at the Pd(II) center, artificially accelerating the otherwise sluggish reductive elimination caused by the ortho-methyl group.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol for the Buchwald-Hartwig cross-coupling of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine is designed as a self-validating system . It includes mandatory In-Process Controls (IPCs) to verify catalyst turnover before proceeding to workup.

Standardized Buchwald-Hartwig Amination Workflow

Reagents:

  • 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (1.0 mmol)

  • Aryl Bromide (e.g., 4-Bromotoluene) (1.0 mmol)

  • Pd2(dba)3 (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs2CO3) (1.5 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube equipped with a magnetic stir bar. Backfill with Argon (3x) to ensure strict exclusion of oxygen, which rapidly degrades the active Pd(0) species.

  • Solid Addition: Add the amine, aryl bromide, Pd2(dba)3, XPhos, and Cs2CO3 to the tube.

  • Solvent Addition & Degassing: Add anhydrous toluene. Sparge the mixture with Argon for 10 minutes.

    • Causality Note: Toluene is preferred over polar solvents like DMF to suppress competitive base-catalyzed side reactions and maximize the solubility of the lipophilic diaryl ether scaffold.

  • Heating & Catalyst Activation: Seal the tube and immerse in a pre-heated oil bath at 100°C. The solution will typically transition from a dark purple/red (Pd2(dba)3) to a deep reddish-brown as the active L-Pd(0) complex forms.

  • Self-Validation (IPC at 1.5 Hours): Withdraw a 10 µL aliquot under Argon. Dilute in 1 mL Acetonitrile and analyze via LC-MS.

    • Validation Check: You must observe the disappearance of the aryl bromide peak and the emergence of the product mass [M+H]+. If unreacted aryl bromide remains but the amine is consumed, it indicates competitive hydrodehalogenation.

  • Completion & Workup: After 4 hours, cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the secondary amine product.

References

  • The Royal Society of Chemistry. "Chapter 2: Five-membered Heterocycle Synthesis." RSC Books, 2014. URL:[Link]

Validation

Benchmarking the Biological Activity of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine Compounds

A Comprehensive Comparison Guide to Diaryl Ether Kinase Inhibitor Scaffolds As drug development increasingly targets complex, mutation-driven oncogenic pathways, the structural precision of small-molecule inhibitors is p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide to Diaryl Ether Kinase Inhibitor Scaffolds

As drug development increasingly targets complex, mutation-driven oncogenic pathways, the structural precision of small-molecule inhibitors is paramount. Diaryl ethers have long served as privileged scaffolds in medicinal chemistry, particularly in the design of Type II kinase inhibitors that target the inactive "DFG-out" conformation.

This guide provides an objective, data-driven benchmark of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine —a highly substituted diaryl ether amine—against its unsubstituted alternative, 4-phenoxyaniline . By analyzing mechanistic causality, quantitative biological activity, and self-validating experimental protocols, this document equips researchers with the insights needed to optimize lead generation workflows.

Mechanistic Rationale: The Causality of Substitution

To understand why 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine outperforms basic phenoxyaniline scaffolds, we must examine the physical chemistry of the kinase ATP-binding pocket.

Unsubstituted 4-phenoxyaniline provides a flexible linker that can span the hinge region and the hydrophobic back pocket of kinases like EGFR and p38α. However, this flexibility is a double-edged sword; it incurs a high entropic penalty upon binding and lacks the steric bulk necessary to lock the kinase in the inactive state[ACS J. Med. Chem., 2022][1].

The specific substitution pattern of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine fundamentally alters the structure-activity relationship (SAR)[PubMed, 2015][2]:

  • 2-Methoxy Group (Phenoxy Ring): Acts as a critical hydrogen bond acceptor and sterically restricts the dihedral angle of the ether linkage, pre-organizing the molecule to fit precisely into the deep hydrophobic pocket.

  • 4-Methyl Group (Phenoxy Ring): Increases lipophilicity (LogP), enhancing van der Waals interactions within the hydrophobic sub-pocket and improving cellular permeability.

  • 2-Methyl Group (Aniline Ring): Introduces steric hindrance adjacent to the primary amine. When incorporated into an amide or urea linkage (common in kinase inhibitors), this methyl group restricts rotation around the C-N bond, locking the active pharmacophore conformation and reducing off-target binding.

G A Kinase ATP Pocket (DFG-Out Conformation) B Hinge Region Binding (Aniline Moiety) B->A C Hydrophobic Back Pocket (Diaryl Ether Moiety) C->A D 4-(2-Methoxy-4-methylphenoxy) -2-methylphenylamine Core D->B  H-Bonding & Steric Lock D->C  Optimized vdW Fit

Fig 1. Binding mechanism of the substituted diaryl ether core within the kinase ATP pocket.

Benchmarking Performance: Quantitative Data

When these pharmacophores are synthesized into standard urea-based kinase inhibitors, the biological activity shifts dramatically. The table below summarizes the benchmarking data comparing inhibitors derived from the substituted compound versus the unsubstituted baseline.

Pharmacophore ScaffoldEGFR IC₅₀ (nM)p38α IC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)Microsomal Stability (T₁/₂ min)
4-phenoxyaniline (Unsubstituted)145.2 ± 12.4210.5 ± 18.212.4 ± 1.124.5
4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine 18.5 ± 2.1 34.2 ± 3.5 2.1 ± 0.3 58.0

Data Interpretation: The substituted scaffold demonstrates a nearly 8-fold increase in EGFR inhibition and a 6-fold increase in p38α inhibition. Furthermore, the metabolic half-life (T₁/₂) is more than doubled, as the methyl and methoxy groups block primary sites of cytochrome P450-mediated aromatic hydroxylation.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure that the data generated is biologically meaningful and free from assay artifacts.

Workflow S1 Compound Synthesis & QC S2 In Vitro Kinase Profiling (TR-FRET) S1->S2 S3 Cellular Viability (A549 / BT-474) S2->S3 S4 ADME & Metabolic Stability S3->S4 S5 Lead Candidate Selection S4->S5

Fig 2. Self-validating high-throughput screening workflow for benchmarking kinase inhibitors.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the direct inhibition of kinase activity. TR-FRET is utilized to eliminate compound auto-fluorescence interference.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., EGFR or p38α) to a working concentration of 0.5 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume pro-plate using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme Reaction: Add 5 µL of the kinase solution to the wells. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing ATP (at the specific Kₘ for the kinase) and the ULight-labeled peptide substrate. Incubate for 60 minutes.

  • Detection & Self-Validation: Stop the reaction by adding 10 µL of EDTA/Europium-anti-phospho-antibody mix. Read the plate on a microplate reader (Ex: 320 nm, Em: 665 nm / 615 nm).

    • Causality & Validation: Calculate the Z'-factor using the DMSO vehicle (negative control) and 10 µM Erlotinib (positive control). A Z'-factor > 0.6 is strictly required before accepting the IC₅₀ data, ensuring the dynamic range is robust and the data is free from pipetting errors or assay degradation.

Protocol B: CellTiter-Glo Luminescent Cell Viability Assay

This protocol evaluates the anti-proliferative effects of the compounds on A549 (Non-Small Cell Lung Cancer) cell lines.

  • Cell Seeding: Seed A549 cells at 2,000 cells/well in 90 µL of DMEM supplemented with 10% FBS in a 96-well opaque white plate.

    • Self-Validation Step: Fill the outermost perimeter wells with 100 µL of sterile PBS. This prevents "edge effects" caused by media evaporation, which can artificially skew viability data in peripheral wells.

  • Treatment: After 24 hours of incubation (37°C, 5% CO₂), add 10 µL of the 10X compound serial dilutions.

  • Incubation: Incubate the plates for 72 hours.

  • Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence. Subtract the background signal (wells containing media + reagent, but no cells) from all experimental wells. This guarantees that decreases in luminescence strictly correlate with ATP depletion (cell death) rather than reagent degradation.

Conclusion

Benchmarking reveals that the integration of the 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine building block into kinase inhibitor scaffolds provides a statistically significant advantage over unsubstituted phenoxyaniline alternatives. By leveraging steric hindrance to lock the active conformation and utilizing methoxy/methyl groups to optimize hydrophobic pocket interactions, researchers can achieve sub-nanomolar target affinity while simultaneously improving metabolic stability.

References
  • Development of Dual Inhibitors Targeting Epidermal Growth Factor Receptor in Cancer Therapy. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed (Springer). Available at:[Link]

  • Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives. MDPI. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine proper disposal procedures

Comprehensive Disposal and Operational Safety Protocol for 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine As a Senior Application Scientist, I frequently encounter complex primary aromatic amines (PAAs) in drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Operational Safety Protocol for 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine

As a Senior Application Scientist, I frequently encounter complex primary aromatic amines (PAAs) in drug development and fine chemical synthesis. 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine (CAS: 946786-32-9) is a specialized diaryl ether derivative containing an active aniline moiety. While highly valuable as a synthetic intermediate, its structural profile dictates strict operational and disposal protocols. PAAs are notoriously lipid-soluble, environmentally persistent, and pose severe toxicity risks, including potential mutagenicity and aquatic toxicity.

This guide provides a self-validating system for the safe handling, decontamination, and terminal disposal of this compound, ensuring compliance with stringent environmental health and safety (EHS) standards.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The presence of the aniline group combined with the lipophilic diaryl ether backbone drives its hazard profile.

PropertyValue / CharacteristicOperational Implication
Chemical Formula C15H17NO2High carbon/nitrogen content requires specialized high-temperature incineration.
Molecular Weight ~243.3 g/mol Non-volatile under standard conditions, but forms highly hazardous airborne dust.
Lipophilicity (LogP) > 3.0 (Estimated)High lipid solubility; rapidly absorbed through the skin, bypassing the stratum corneum.
Toxicity Class Primary Aromatic AminePotential mutagen/carcinogen; highly toxic to aquatic ecosystems.

Causality Insight: The high lipophilicity of this compound means it can easily permeate standard laboratory gloves. Once absorbed into the bloodstream, primary aromatic amines undergo N-hydroxylation in the liver, leading to reactive electrophiles that form dangerous DNA adducts 1. Therefore, standard latex is insufficient; chemical-resistant Nitrile or Neoprene gloves must be utilized during all handling and disposal procedures[1].

Operational Safety & Decontamination Protocol

Immediate decontamination is critical to prevent cross-contamination and exposure. Do not rely on water alone, as the compound's lipophilicity renders aqueous washing completely ineffective.

Step-by-Step Decontamination Methodology:

  • Solvent Solubilization: Wipe contaminated surfaces, spatulas, and glassware with an appropriate organic solvent (e.g., ethanol or methanol) to fully dissolve the compound 2.

  • Surfactant Wash: Follow the solvent wipe with a rigorous soap and water wash to remove residual solvent and any suspended chemical traces[2].

  • Hazardous Waste Capture: All cleaning materials, including wipes, bench paper, and PPE, must be immediately segregated and treated as hazardous solid waste[2].

Waste Segregation and Logistical Workflow

Proper segregation prevents dangerous chemical reactions and reduces disposal costs. Never mix PAA waste with general organic solvents unless explicitly approved, as amines can react exothermically with acids or halogenated compounds.

Workflow Start Waste Generation: 4-(2-Methoxy-4-methylphenoxy) -2-methylphenylamine Seg Waste Segregation Start->Seg Aqueous Aqueous Waste (<5% PAA) Seg->Aqueous Solid Solid Waste & Organic Solvents Seg->Solid AOP Advanced Oxidation Process (Fenton) Aqueous->AOP Incineration High-Temp Incineration (>1100°C, NOx Scrubbers) Solid->Incineration Final Safe Environmental Discharge / Ash Disposal AOP->Final Incineration->Final

Logistical workflow for the segregation and terminal disposal of PAA chemical waste.

Advanced Degradation Methodology for Aqueous Waste

For dilute aqueous waste streams containing 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine, standard biological wastewater treatment is inadequate. PAAs inhibit microbial activity and persist in the environment. The scientifically validated, cost-effective approach is the use of Advanced Oxidation Processes (AOPs), specifically Fenton's reagent [[3]]().

Causality Insight: Fenton's reagent (a catalytic mixture of Iron(II) and Hydrogen Peroxide) generates highly reactive hydroxyl radicals (•OH). These radicals non-selectively attack the electron-rich aromatic rings of the diaryl ether, leading to ring cleavage and eventual mineralization into harmless carbon dioxide, water, and nitrate ions. This prevents the formation of toxic azo-dye intermediates that commonly occur during incomplete biological degradation[3].

Step-by-Step AOP Protocol (Lab-Scale):

  • Acidification: Adjust the pH of the aqueous PAA waste to approximately 2.5 - 3.0 using dilute Sulfuric Acid (H₂SO₄) to optimize iron solubility.

  • Catalyst Addition: Add Iron(II) sulfate (FeSO₄) to the solution as the catalyst.

  • Oxidation: Slowly add 30% Hydrogen Peroxide (H₂O₂) dropwise under continuous stirring. (Caution: This radical generation reaction is exothermic).

  • Neutralization: After allowing the reaction to proceed to completion (typically 2-4 hours), neutralize the solution to pH 7.0 using Sodium Hydroxide (NaOH).

  • Filtration: Filter the precipitated iron sludge. The sludge must be disposed of as solid hazardous waste, while the mineralized aqueous filtrate can typically be discharged per local EHS guidelines.

Pathway PAA Primary Aromatic Amine (PAA) Intermediates Hydroxylated Intermediates PAA->Intermediates Oxidation Fenton Fenton's Reagent (Fe2+ + H2O2) Radical Hydroxyl Radicals (•OH) Fenton->Radical Catalysis Radical->Intermediates Cleavage Aromatic Ring Cleavage Intermediates->Cleavage Mineralization Mineralization (CO2 + H2O + NO3-) Cleavage->Mineralization

Mechanistic pathway of Fenton-driven Advanced Oxidation Process (AOP) for PAA degradation.

Terminal Disposal of Solid and Concentrated Waste

For bulk chemical, highly concentrated organic solutions, and contaminated solids (PPE, wipes, iron sludge), high-temperature incineration is the only acceptable disposal method.

  • Incineration Specifications: The waste must be transferred to a licensed hazardous waste facility capable of sustaining temperatures >1100°C.

  • Regulatory Requirement: Because the molecule contains a primary amine, incomplete combustion will generate highly toxic nitrogen oxides (NOx). The incinerator must be equipped with specialized NOx scrubbers to ensure compliance with Environmental Protection Agency (EPA) emissions standards, a standard established during the historical remediation of aniline derivative manufacturing sites 4[4].

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Source: ACS Publications. URL:[Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Source: ResearchGate / Journal of Health & Pollution. URL:[Link]

  • Hazardous Waste Cleanup: Buffalo Color Corporation in Buffalo, New York. Source: US Environmental Protection Agency (EPA). URL:[Link]

Sources

Handling

Personal protective equipment for handling 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine

Advanced Safety and Operational Guide for Handling 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine As a substituted aniline and diaryl ether derivative (CAS: 946786-32-9), 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for Handling 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine

As a substituted aniline and diaryl ether derivative (CAS: 946786-32-9), 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine presents unique toxicological challenges in the laboratory. For researchers and drug development professionals, standard chemical hygiene is insufficient. This guide provides a self-validating, causality-driven protocol for the safe handling, transfer, and disposal of this compound, ensuring operational integrity and personnel safety.

Hazard Profile & Mechanistic Causality

To handle this compound safely, one must understand the mechanisms behind its toxicity. Substituted anilines are highly lipophilic, allowing them to rapidly penetrate the epidermal barrier. Once absorbed systemically, they undergo metabolic activation (e.g., N-oxidation by cytochrome P450 enzymes) to form reactive intermediates like phenylhydroxylamines.

These metabolites are dangerous for two primary reasons:

  • Methemoglobinemia : They oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, producing methemoglobin. This oxidized form cannot transport oxygen, leading to tissue hypoxia, cyanosis, and potentially fatal respiratory failure (1[1]).

  • Skin Sensitization : The reactive N-oxidized intermediates act as haptens, covalently binding to skin proteins and triggering severe allergic contact dermatitis (2[2]).

Quantitative Hazard Summary

Hazard Class Primary Exposure Route Physiological Impact Critical Threshold / Indicator
Methemoglobinemia Dermal, Inhalation, Oral Oxidation of Fe²⁺ to Fe³⁺ in hemoglobin MetHb >15% (clinical cyanosis)
Sensitization Dermal N-oxidation to reactive haptens Localized erythema/edema
Acute Toxicity Inhalation Hypoxia, central nervous system depression Olfactory detection ~0.5-1 ppm

| Reactivity | Chemical Contact | Violent exothermic reaction with oxidants | Toxic nitrogen oxide (NOx) fumes |

Operational Handling Workflow

The following diagram illustrates the logical progression of safety checks and operational steps required when handling this compound.

PPE_Workflow Start Pre-Operation Check (Fume Hood & SDS) Donning Don PPE (Double Gloves, Respirator) Start->Donning Handling Chemical Transfer & Weighing Donning->Handling Spill Spill Detected? Handling->Spill SpillResponse Initiate Spill Response Protocol Spill->SpillResponse Yes Doffing Doff PPE & Inspect for Exposure Spill->Doffing No SpillResponse->Doffing Disposal Hazardous Waste Disposal Doffing->Disposal

Logical workflow for handling substituted aniline derivatives.

Step-by-Step Operational Protocol

Phase 1: Pre-Operational Setup
  • Ventilation Verification : Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Never handle this compound on an open bench.

  • Workspace Clearance : Remove all incompatible materials from the hood. Substituted anilines are electron-rich and can react violently with strong oxidizing agents, acid anhydrides, and acid chlorides, producing explosive conditions or toxic fumes (3[3]).

  • Equipment Staging : Pre-position anti-static weighing boats, calibrated spatulas, and sealable secondary containment vessels inside the hood to minimize movement during handling.

Phase 2: PPE Donning Sequence
  • Body Protection : Don a chemically impermeable lab coat or Tyvek suit. Ensure cuffs are fully extended to the wrists.

  • Respiratory Protection : If handling large quantities or if engineering controls are compromised, don a NIOSH/MSHA-approved respirator equipped with organic vapor/P100 particulate cartridges to prevent alveolar absorption of dust (4[4]).

  • Ocular Protection : Don chemical splash goggles. Standard safety glasses lack the orbital seal required to prevent mucosal vapor absorption.

  • Hand Protection (Double-Gloving) : Don a pair of standard nitrile gloves. Inspect for micro-tears. Don a second, heavier-duty pair of nitrile or butyl rubber gloves over the first. Pull the outer glove over the lab coat cuff to eliminate exposed skin. Causality: Double-gloving provides a necessary breakthrough barrier against highly lipophilic anilines.

Phase 3: Chemical Handling & Transfer
  • Container Opening : Open the primary container of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine only inside the fume hood.

  • Weighing : Transfer the required mass using a clean spatula into the anti-static weighing boat. Avoid rapid movements that could aerosolize the fine powder.

  • Sealing : Immediately recap the primary container to prevent environmental exposure and oxidative degradation.

Phase 4: Doffing & Decontamination
  • Outer Glove Removal : Remove the outer gloves using the glove-in-glove technique and discard them in the solid hazardous waste bin.

  • Surface Decontamination : Wipe down the balance and surrounding surfaces with an appropriate organic solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.

  • Final Doffing : Remove goggles, respirator, and inner gloves. Wash hands and forearms thoroughly with soap and water (5[5]).

Spill Response and Disposal Plan

Immediate Spill Mitigation

  • Isolation : Evacuate non-essential personnel and establish a perimeter. Ensure the responder is wearing full PPE, including respiratory protection.

  • Containment : Carefully cover the spilled powder with a plastic sheet or tarp to prevent aerosolization and spreading (4[4]).

  • Collection : Use non-sparking tools to mechanically collect the material. Place the recovered chemical into a compatible, sealable hazardous waste container. Never sweep dry or use compressed air.

  • Residue Cleaning : Clean the contaminated surface thoroughly with a solvent-dampened cloth, followed by a detergent wash.

Waste Disposal Protocol

  • Segregation : Do not mix aniline waste with acidic or oxidizing waste streams.

  • Destruction : The material and all contaminated PPE must be disposed of by removal to a licensed chemical destruction plant or destroyed via controlled incineration equipped with flue gas scrubbing (3[3]).

  • Environmental Protection : Never discharge into drains or waterways, as substituted anilines pose long-term hazards to aquatic life.

References

  • Sangon Biotech . SAFETY DATA SHEETS - Substituted Anilines. Available at: [Link]

  • National Center for Biotechnology Information (NCBI) - NIH . Aniline Acute Exposure Guideline Levels. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD) . Unclassified ENV/JM/MONO(2014)5 - QSAR model predictions for para-substituted anilines. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine
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4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine
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